Bistrifluron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFZRGTXAPYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058013 | |
| Record name | Bistrifluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201593-84-2 | |
| Record name | Bistrifluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bistrifluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201593842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bistrifluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISTRIFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0806M8CX7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bistrifluron's Mechanism of Action on Chitin Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistrifluron is a potent benzoylphenylurea (BPU) insecticide that disrupts the molting process in insects by inhibiting chitin synthesis. Chitin, a crucial polymer of N-acetylglucosamine, provides structural integrity to the insect exoskeleton. The primary target of this compound is chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains. While the in vivo effects of this compound are well-documented, leading to lethal molting defects, its precise molecular interaction with chitin synthase remains an area of active research. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological and experimental pathways.
Introduction to this compound and Chitin Synthesis
This compound belongs to the insect growth regulator (IGR) class of insecticides, which interfere with insect development, offering a more targeted approach compared to broad-spectrum neurotoxic insecticides. Its mode of action centers on the disruption of the chitin biosynthesis pathway, a process vital for arthropods but absent in vertebrates, making it a selective target for pest control.
Chitin is a long-chain polymer that forms the procuticle, a major component of the insect exoskeleton. The synthesis of chitin is a multi-step enzymatic process culminating in the polymerization of N-acetylglucosamine (GlcNAc) by chitin synthase. This enzyme is a transmembrane protein that catalyzes the transfer of GlcNAc from a UDP-GlcNAc substrate to a growing chitin chain. Insects typically possess two chitin synthase genes: CHS1 (or ChsA), which is primarily responsible for chitin production in the epidermis for the cuticle, and CHS2 (or ChsB), which is involved in the formation of the peritrophic matrix in the midgut. This compound's insecticidal activity is mainly attributed to its effect on CHS1.
Mechanism of Action of this compound on Chitin Synthase
The primary mechanism of action of this compound involves the inhibition of chitin synthase 1 (CHS1). This disruption prevents the proper formation of the new cuticle during molting. As the insect attempts to shed its old exoskeleton, the improperly formed new cuticle cannot withstand the turgor pressure and environmental stresses, leading to mortality.
While it is widely accepted that this compound inhibits chitin synthesis, the precise molecular interaction with the chitin synthase enzyme is complex. Studies on benzoylphenylureas have shown that their effects are most pronounced in vivo, with direct inhibition in cell-free enzyme assays being difficult to demonstrate. This suggests that the mechanism may not be a simple competitive or non-competitive inhibition of the enzyme's catalytic site. Instead, it is hypothesized that BPUs like this compound may interfere with the proper transport, membrane insertion, or conformational stability of the chitin synthase enzyme complex.
Resistance studies in insects have provided valuable insights into the binding site of this compound. For instance, a mutation (H866Y) in the chitin synthase A gene of Spodoptera litura has been linked to a high level of resistance to this compound, suggesting that this region of the enzyme is critical for the insecticide's binding and action[1].
Quantitative Data on this compound Activity
Direct in vitro inhibitory concentrations (IC50) of this compound on purified or cell-free chitin synthase preparations are not widely reported in the scientific literature. This is likely due to the aforementioned challenges in demonstrating direct enzyme inhibition for this class of compounds. However, the biological efficacy of this compound has been extensively quantified through in vivo bioassays, which measure the concentration required to elicit a lethal (Lethal Concentration, LC) or effective (Effective Concentration, EC) response in a population of insects.
The following table summarizes the available LC50 and EC50 values for this compound against various insect species. It is important to note that these values reflect the overall toxicity resulting from the disruption of the molting process and are not direct measures of enzyme inhibition.
| Insect Species | Life Stage | Bioassay Type | Value | Unit | Reference |
| Corythucha ciliata (Sycamore lace bug) | Larvae | Not specified | LC50 = 0.01-0.06 | ppm | This study examined the effect of this compound on insecticidal activity, adult longevity, fecundity and ovarian development in the sycamore lace bug, Corythucha ciliata. The results showed that this compound had no direct effect on the egg, but produced 100% mortality in larvae hatched within 24 hr with a similar effect regardless of the instars of the larvae (LC50=0.01-0.06 ppm). |
| Incisitermes minor (Western drywood termite) | Not specified | No-choice bioassay (60 days) | 99% mortality at 0.1% and 0.5% (wt/wt) | % mortality | [2] |
| Spodoptera litura (Resistant Strain) | Not specified | Not specified | 113.8-fold resistance ratio | Fold resistance | [1] |
Experimental Protocols
Non-Radioactive Chitin Synthase Inhibition Assay
This protocol describes a non-radioactive method for measuring chitin synthase activity and its inhibition by compounds like this compound. The assay is based on the specific binding of newly synthesized chitin to wheat germ agglutinin (WGA) coated on a microplate, followed by detection with a WGA-horseradish peroxidase (HRP) conjugate.
Materials:
-
Insect tissue rich in chitin synthase (e.g., integument from molting larvae)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Crude enzyme extract
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Wheat germ agglutinin (WGA)
-
Bovine serum albumin (BSA)
-
WGA-HRP conjugate
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at 4°C.
-
Wash the plate thoroughly with water to remove unbound WGA.
-
Block non-specific binding sites by incubating with a BSA solution (e.g., 1% in PBS) for 1 hour at room temperature.
-
Wash the plate again with water.
-
-
Enzyme Preparation:
-
Dissect the target insect tissue and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cell debris and obtain a crude enzyme extract (supernatant or microsomal fraction).
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each WGA-coated well, add the crude enzyme extract, the this compound dilution (or DMSO for control), and the substrate solution (UDP-GlcNAc).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 1-3 hours) to allow for chitin synthesis.
-
-
Detection:
-
After incubation, wash the plate extensively to remove unreacted substrate and unbound protein.
-
Add the WGA-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound conjugate.
-
Add the TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: Insect Chitin Biosynthesis
Caption: The insect chitin biosynthesis pathway and the point of inhibition by this compound.
Experimental Workflow: Chitin Synthase Inhibition Assay
Caption: Workflow for the non-radioactive chitin synthase inhibition assay.
Conclusion
This compound is an effective insecticide that targets a crucial and specific pathway in insects: chitin biosynthesis. Its primary target, chitin synthase 1, is essential for the formation of the insect cuticle. While the in vivo consequences of this compound exposure are well-characterized, leading to fatal molting defects, the precise molecular mechanism of enzyme inhibition remains an area for further investigation. The difficulty in demonstrating direct in vitro inhibition suggests a complex mode of action that may involve more than a simple interaction with the enzyme's active site. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate interactions between this compound and chitin synthase, paving the way for the development of next-generation insect growth regulators.
References
An In-depth Technical Guide to the Chemical Properties and Synthesis of Bistrifluron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistrifluron is a potent benzoylurea insecticide that acts as a chitin synthesis inhibitor, disrupting the molting process of a range of insect pests.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed synthesis protocol, and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pesticide development, chemical synthesis, and related scientific disciplines.
Chemical Properties of this compound
This compound is a white to off-white, odorless crystalline powder.[2][3] It is characterized by its low solubility in water and higher solubility in organic solvents such as methanol and dichloromethane.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | [1][3][5][6] |
| CAS Number | 201593-84-2 | [2][5][7][8][9][10] |
| Molecular Formula | C₁₆H₇ClF₈N₂O₂ | [2][5][9][10] |
| Molecular Weight | 446.68 g/mol | [1][2][5][7][8][9][10] |
| Appearance | White to off-white powder/solid | [2][4][8] |
| Melting Point | 171.5 °C | [2][3] |
| Solubility in Water | 0.03 mg/L (at 20 °C, pH 7) | [3] |
| Solubility in Organic Solvents | Methanol: 33,000 mg/L; Dichloromethane: 64,000 mg/L | [3] |
| Purity | Typically ≥ 98.0% (HPLC) | [2] |
| XLogP3-AA | 5.5 | [1] |
Synthesis of this compound
The synthesis of this compound, a member of the benzoylurea class of insecticides, is based on the reaction of a substituted aniline with a benzoyl isocyanate. The core structure is formed by the coupling of 2-chloro-3,5-bis(trifluoromethyl)aniline with 2,6-difluorobenzoyl isocyanate. The detailed method for its production is described in U.S. Patent 6,022,882.[5]
The overall reaction is as follows:
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
The following sections detail the proposed experimental protocols for the synthesis and characterization of this compound.
Synthesis of 2,6-difluorobenzoyl isocyanate
A common method for the synthesis of benzoyl isocyanates is the reaction of the corresponding benzamide with oxalyl chloride or phosgene. In this case, 2,6-difluorobenzamide would be reacted with a phosgene equivalent in an inert solvent.
Synthesis of this compound
Materials:
-
2-chloro-3,5-bis(trifluoromethyl)aniline
-
2,6-difluorobenzoyl isocyanate
-
Anhydrous toluene (or other inert aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2-chloro-3,5-bis(trifluoromethyl)aniline in anhydrous toluene.
-
Add a solution of 2,6-difluorobenzoyl isocyanate in anhydrous toluene dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold toluene and then with hexane to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum.
Purification and Characterization
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
References
- 1. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 2. curresweb.com [curresweb.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. US6875440B2 - Method for controlling termite - Google Patents [patents.google.com]
- 6. CN111937896B - A kind of insecticidal composition containing bistriflubenzuron - Google Patents [patents.google.com]
- 7. CN101204156A - Benzoylurea insecticide and Thiamethoxam compound preparation - Google Patents [patents.google.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. EP0263438B1 - Benzoylurea compounds, process for their production and pesticides containing them - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Molecular structure and IUPAC name of Bistrifluron
An In-depth Technical Guide to Bistrifluron for Researchers and Scientists
Introduction
This compound is a potent insecticide belonging to the benzoylurea chemical class, functioning as an insect growth regulator (IGR).[1][2][3] Developed by Dongbu Agrochemicals in the Republic of Korea, it is primarily utilized for the control of a variety of chewing insect pests, including termites, caterpillars, aphids, and whiteflies.[2][3][4] Its mode of action, which targets the physiological process of chitin biosynthesis, makes it a valuable tool in integrated pest management (IPM) programs, offering targeted action with a generally lower toxicity profile to mammals compared to older classes of insecticides.[4][5] This document provides a comprehensive technical overview of this compound, including its molecular characteristics, physicochemical properties, mode of action, toxicological profile, and key experimental methodologies.
Molecular Structure and Chemical Identity
This compound is a synthetic compound with a complex structure that includes multiple fluorine and chlorine atoms, contributing to its insecticidal efficacy.[6]
-
IUPAC Name: 1-[2-chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2,6-difluorobenzoyl)urea
-
CAS Name: N-[[[2-chloro-3,5-bis(trifluoromethyl)phenyl]amino]carbonyl]-2,6-difluorobenzamide[7]
The core structure features a 2-chloro-3,5-bis(trifluoromethyl)phenyl group linked to a benzoylurea moiety.[4]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for understanding its environmental fate, bioavailability, and for designing experimental protocols.[4] It is a white, odorless powder in its solid state.[5]
| Property | Value | Reference |
| Physical State | Powder | |
| Color | White | |
| Odor | Odorless | |
| Melting Point | 171.5 °C (range 171.4 - 174.0 °C) | |
| Water Solubility | <0.03 mg/L (30 ± 4 ppb) at 25°C | [4] |
| Partition Coefficient (Log Kow) | 5.70 ± 0.1 at 20°C | [4] |
| Solubility in Organic Solvents | Methanol: 33.5 g/L at 25 °CMethylene chloride: 63.5 g/L at 25 °CHexane: 3.6 g/L at 25 °C | |
| Flammability | Not classified as highly flammable | |
| Explosive Properties | Not explosive | |
| Oxidizing Properties | Not an oxidizing agent |
Mode of Action: Chitin Synthesis Inhibition
The primary mode of action for this compound is the inhibition of chitin biosynthesis.[1][4][5] Chitin is a crucial polysaccharide that provides structural integrity to the exoskeleton of insects.[4][6] this compound, like other benzoylphenylureas, interferes with the formation of this essential polymer.
The key target enzyme in this process is Chitin Synthase 1 (CHS1), a transmembrane protein responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[1][6] By inhibiting CHS1, this compound prevents the proper formation of the new exoskeleton during the molting process.[4] This disruption is lethal, as the insect is unable to shed its old cuticle or the newly formed one is defective, leaving it vulnerable and unable to survive.[4] This results in abnormal molting and ultimately leads to the death of the insect.[4]
Figure 1: Mechanism of this compound as a chitin synthesis inhibitor.
Toxicological Profile
This compound exhibits selective toxicity, being highly effective against target insects while generally showing low acute toxicity to mammals.[2] However, it poses a significant risk to aquatic organisms.[2][4][7][8]
| Organism/Test Type | Result | Reference |
| Rat (Acute Oral Toxicity) | Low toxicity | |
| Rat (Acute Dermal Toxicity) | Low toxicity | |
| Rat (Acute Inhalation Toxicity) | Low toxicity | |
| Rabbit (Skin/Eye Irritation) | Not a skin or eye irritant | |
| Guinea Pig (Skin Sensitization) | Unlikely to be a skin sensitizer | |
| Carcinogenicity (Rats & Mice) | Not carcinogenic | |
| Reproductive/Developmental Toxicity (Rats & Rabbits) | Not a reproductive or developmental toxicant | |
| Aquatic Life (General) | Very toxic to aquatic life with long-lasting effects | [7][8] |
| Birds | Low level of toxicity | [2][8] |
| Honeybees | Moderate toxicity | [2][4][8] |
| Earthworms | Moderate to high toxicity | [2][8] |
Insecticidal Efficacy Data
This compound has demonstrated high efficacy against a range of economically important pests. Its performance is often characterized by a delayed effect, which is typical for IGRs that act during the molting cycle.[4]
| Target Pest | Metric | Result | Reference |
| Coptotermes lacteus (Termite) | Time to Colony Elimination | 14–19 weeks in field trials | [4][9] |
| Coptotermes formosanus (Termite) | Comparative Mortality | Faster action and higher dose dependence than hexaflumuron | [10][11] |
| Corythucha ciliata (Sycamore Lace Bug) | Larval Mortality | 100% mortality in newly hatched larvae | [3][4] |
| Corythucha ciliata (Sycamore Lace Bug) | LC₅₀ (Larvae) | 0.01 - 0.06 ppm | [3] |
| Palpita indica (Cotton Caterpillar) | Insecticidal Effects | Effective against the larval stage; also affects adult longevity and reproduction | [12][13] |
| Spodoptera litura (Tobacco Cutworm) | Resistance | Moderate resistance has been observed in some populations | [3] |
Experimental Protocols
Standardized bioassays are essential for evaluating the efficacy and behavioral effects of this compound. Below are detailed methodologies for key experiments.
Termite Feeding Bioassays (No-Choice and Two-Choice)
These laboratory tests are used to evaluate the insecticidal efficacy and potential feeding deterrence of this compound against subterranean termites like Coptotermes formosanus.[10][11]
Objective: To determine mortality rates and consumption of bait treated with this compound.
Materials:
-
Termite workers (e.g., Coptotermes formosanus)
-
Filter paper disks (e.g., 33 mm diameter)
-
This compound (technical grade) and a suitable solvent (e.g., acetone)
-
Petri dishes or similar containers
-
Agar or moistened sand for maintaining humidity
-
Analytical balance
Protocol for No-Choice Feeding Test:
-
Preparation of Treated Bait: Dissolve this compound in a solvent to create a stock solution. Prepare serial dilutions to achieve the desired treatment concentrations (e.g., 500 ppm, 5,000 ppm). Apply a precise volume of the solution to each filter paper disk and allow the solvent to evaporate completely. Control disks are treated with the solvent only.[10]
-
Experimental Setup: Place one treated filter paper disk in a container with a moisture source (e.g., on top of moistened agar).[10]
-
Termite Introduction: Introduce a pre-counted number of worker termites (e.g., 100) into each container.[10]
-
Incubation: Maintain the containers in the dark at a constant temperature and humidity (e.g., 25 ± 2°C).
-
Data Collection: Record termite mortality at regular intervals (e.g., weekly) for the duration of the experiment (e.g., up to 12 weeks).[10]
-
Consumption Measurement: At the end of the trial, carefully clean, dry, and weigh the remaining filter paper to calculate the amount consumed by the termites.[10]
-
Analysis: Analyze mortality data (often after arcsine transformation) and consumption data using appropriate statistical tests (e.g., Tukey-Kramer test) to compare different concentrations.[10]
Protocol for Two-Choice Feeding Test (Feeding Deterrence):
-
Experimental Setup: In a larger petri dish containing a moisture source, place two treated filter paper disks and two untreated (control) disks.[10][11]
-
Termite Introduction: Introduce a set number of termites into the center of the dish, equidistant from all disks.[10]
-
Incubation and Data Collection: Follow the same incubation procedure as the no-choice test. Dismantle replicates at set time points to measure consumption of both treated and untreated disks.[10]
-
Analysis: Compare the consumption of treated versus untreated disks to determine if the this compound concentration exhibits a feeding-deterrent effect.[10][11]
General Larval Toxicity Bioassay
This protocol can be adapted to assess the toxicity of this compound against various insect larvae, such as mosquito or lepidopteran larvae.
Objective: To determine the lethal concentration (e.g., LC₅₀) of this compound for a target larval species.
Materials:
-
Target insect larvae (e.g., third-instar)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate rearing water or diet
-
Multi-well plates or small beakers
-
Pipettes
Protocol:
-
Prepare Test Solutions: Create a series of serial dilutions of the this compound stock solution using the appropriate solvent or water to achieve a range of final test concentrations.[14] A minimum of five concentrations is recommended to span the expected LC₅₀.[14]
-
Experimental Setup: Dispense a set volume of rearing water or diet into each well or beaker. Add a small, precise volume of the corresponding this compound dilution to each replicate. Include a solvent-only control group.[14]
-
Larvae Introduction: Carefully transfer a specific number of larvae (e.g., 5-20) into each replicate well.[14]
-
Incubation: Maintain the assays under controlled environmental conditions (temperature and light cycle) suitable for the test species.[14]
-
Mortality Assessment: Assess and record larval mortality at predetermined time points (e.g., 24, 48, 72 hours). Larvae that are unresponsive to gentle prodding are typically scored as dead.[14]
-
Data Analysis: Correct for any control mortality using Abbott's formula.[14] Use probit analysis or a similar statistical method to calculate the LC₅₀ and LC₉₀ values with their corresponding confidence intervals.
Figure 2: Generalized workflow for evaluating insecticidal efficacy.
References
- 1. irac-online.org [irac-online.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy this compound | 201593-84-2 [smolecule.com]
- 7. This compound | C16H7ClF8N2O2 | CID 10275455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Laboratory evaluation of this compound, a benzoylphenylurea compound, as a bait toxicant against Coptotermes formosanus (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
The Toxicological Profile of Bistrifluron in Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistrifluron, a benzoylphenylurea insecticide, acts as a potent insect growth regulator by inhibiting chitin biosynthesis. This technical guide provides an in-depth analysis of the toxicological profile of this compound in invertebrates. It consolidates quantitative toxicity data, details experimental methodologies for toxicological assessment, and visualizes the key mechanisms and workflows. The information presented is intended to support researchers, scientists, and professionals in the fields of toxicology, entomology, and pesticide development in understanding the efficacy and potential non-target effects of this compound.
Introduction
This compound is a member of the benzoylphenylurea (BPU) class of insecticides, developed in the Republic of Korea by Dongbu Agrochemicals in 2006.[1] Like other BPUs, its primary mode of action is the inhibition of chitin synthesis, a crucial process for the formation of the insect exoskeleton.[1][2][3] This disruption of the molting process makes it an effective control agent against a variety of chewing insect pests, including species of Lepidoptera, Isoptera, and Hemiptera.[1][4] Due to its specific mode of action, it generally exhibits lower toxicity to vertebrates compared to many conventional insecticides, positioning it as a tool for integrated pest management (IPM) programs.[1][2] However, its effects on non-target invertebrates, particularly aquatic species and beneficial insects, warrant careful consideration.[4][5]
Mechanism of Action: Chitin Synthesis Inhibition
The primary mechanism of action of this compound is the disruption of chitin biosynthesis in arthropods.[3] Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the insect cuticle, providing structural support and protection.[2][3] By inhibiting the enzyme chitin synthase, this compound prevents the proper formation and deposition of chitin during the molting process.[2][6] This leads to an inability to form a new exoskeleton, resulting in molting failure and ultimately, death of the insect.[2]
Interestingly, while the inhibitory effects of BPUs on chitin synthesis are well-documented in vivo and in situ, demonstrating this inhibition in cell-free systems has been challenging.[2] This suggests a complex mode of action that may involve more than direct enzyme inhibition. Some research points to the potential involvement of sulfonylurea receptors (SUR) and ATP-binding cassette (ABC) transporters in the overall toxicological pathway.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 201593-84-2 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
The Insidious Impact: A Technical Guide to the Sublethal Effects of Bistrifluron on Insect Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistrifluron, a benzoylphenylurea insecticide, is a potent insect growth regulator that disrupts the molting process by inhibiting chitin synthesis.[1] While its lethal effects are well-documented, the sublethal consequences of this compound exposure on insect populations are more nuanced and of significant interest for integrated pest management (IPM) strategies and the development of novel insecticides.[2][3] This technical guide provides an in-depth analysis of the sublethal effects of this compound on insect development, focusing on quantitative data, detailed experimental protocols, and the underlying physiological mechanisms.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound, like other benzoylphenylurea insecticides, targets the biosynthesis of chitin, a crucial structural component of the insect exoskeleton.[1][4] The primary mode of action is the inhibition of the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[1] This disruption prevents the proper formation of the new cuticle during molting, leading to developmental abnormalities and, at lethal doses, death.[1]
The following diagram illustrates the chitin synthesis pathway and the point of inhibition by this compound.
References
An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Bistrifluron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistrifluron, a benzoylurea insecticide, is utilized for the control of various chewing insect pests. Its environmental persistence and potential for bioaccumulation necessitate a thorough understanding of its fate and degradation in various environmental compartments. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, including its persistence in soil and water, and the influence of abiotic factors such as pH and light. Quantitative data from various studies are summarized, and detailed experimental protocols based on established OECD guidelines are provided. Furthermore, this guide presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
This compound is an insect growth regulator that acts by inhibiting chitin biosynthesis.[1] Its application in agriculture raises questions about its environmental impact. Characterized by low water solubility and non-mobility in soil, this compound is considered to be persistent in both soil and aquatic systems.[2] This guide aims to consolidate the available scientific information on the environmental fate and degradation of this compound to support risk assessment and the development of sustainable pest management strategies.
Environmental Degradation
The degradation of this compound in the environment is a complex process influenced by biotic and abiotic factors. The primary routes of degradation include microbial metabolism in soil and sediment, hydrolysis in water, and photodegradation.
Degradation in Soil
In the soil environment, this compound is moderately persistent. The primary mechanism of degradation is microbial metabolism under aerobic conditions.
Quantitative Data for Soil Degradation
| Parameter | Value | Conditions | Reference |
| Aerobic Soil DT₅₀ | 80.5 days | Typical | [2] |
Experimental Protocol: Aerobic Soil Degradation (Based on OECD Guideline 307)
This protocol outlines the general procedure for assessing the aerobic transformation of this compound in soil.
-
Test System: The study is conducted in the dark at a constant temperature (e.g., 20°C) using fresh soil samples. The soil moisture is maintained at a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.
-
Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.
-
Extraction and Analysis: At each sampling point, soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification.
-
Data Analysis: The rate of degradation of this compound and the formation and decline of its metabolites are determined. The half-life (DT₅₀) is calculated assuming first-order kinetics.
Degradation Pathway in Soil
Currently, publicly available literature does not provide the specific chemical structures of the soil metabolites of this compound. The degradation is expected to proceed through cleavage of the urea bridge and subsequent transformation of the resulting aniline and benzamide moieties.
Degradation in Aquatic Systems
The fate of this compound in aquatic environments is governed by hydrolysis and, to a lesser extent, photolysis. Its low water solubility suggests that a significant portion may partition to sediment.
This compound is stable to hydrolysis at neutral and acidic pH. However, under alkaline conditions, it undergoes hydrolysis.
Quantitative Data for Hydrolysis
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 4 | 25 | Stable (>1 year) | [3] |
| 7 | 25 | Stable (>1 year) | [3] |
| 9 | 25 | 6.0 - 10.9 days | [3] |
Experimental Protocol: Hydrolysis (Based on OECD Guideline 111)
This protocol describes the determination of the rate of hydrolysis of this compound as a function of pH.
-
Test Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.
-
Test Substance Application: this compound is added to each buffer solution at a concentration below its water solubility limit.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots of the test solutions are taken at various time intervals.
-
Analysis: The concentration of this compound and any hydrolysis products are determined by HPLC-UV or LC-MS/MS.
-
Data Analysis: The first-order rate constant and the half-life of hydrolysis are calculated for each pH.
Hydrolysis Degradation Pathway
Under alkaline conditions, the primary hydrolysis pathway is believed to be the cleavage of the urea linkage, leading to the formation of 2,6-difluorobenzamide and 2-chloro-3,5-bis(trifluoromethyl)aniline.
This compound is susceptible to degradation by sunlight in aqueous environments.
Quantitative Data for Aqueous Photolysis
| Parameter | Value | Conditions | Reference |
| Aqueous Photolysis DT₅₀ | 10 days | pH 7 | [4] |
Experimental Protocol: Aqueous Photodegradation (Based on OECD Guideline 316)
This protocol outlines the procedure for determining the rate of direct phototransformation of this compound in water.
-
Test Solution: A solution of this compound in sterile, purified water (e.g., buffered at pH 7) is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Temperature Control: The temperature of the samples is maintained at a constant level.
-
Sampling: Aliquots of the irradiated and dark control solutions are taken at various time intervals.
-
Analysis: The concentration of this compound and its photoproducts are quantified using HPLC-UV or LC-MS/MS.
-
Data Analysis: The photodegradation rate constant and half-life are calculated.
Photodegradation Pathway
The specific phototransformation products of this compound are not well-documented in publicly available literature. The degradation is likely to involve cleavage of the urea bond and transformations of the aromatic rings.[4]
Metabolism in Biota
Information regarding the metabolism of this compound in plants and animals is limited. In rats, it is suggested that benzoylurea compounds are metabolized through ester hydrolysis and oxidation.[5]
Analytical Methodologies
The analysis of this compound and its potential metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.
Experimental Protocol: Residue Analysis in Pears by HPLC-UV [6]
-
Extraction: Pear samples are extracted using the EN-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Detection: UV detector set at an appropriate wavelength.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Conclusion
This compound exhibits moderate persistence in soil and is stable to hydrolysis under acidic and neutral conditions, but degrades under alkaline conditions. It is also susceptible to photodegradation in water. While quantitative data on its degradation half-lives are available, a significant knowledge gap exists regarding the identity and fate of its degradation products in various environmental compartments. Further research is needed to fully elucidate the degradation pathways and to assess the potential environmental risks associated with its metabolites. The experimental protocols and data presented in this guide provide a framework for future studies and a basis for informed risk assessment.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]
- 3. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 4. Photodegradation of this compound in aqueous acetonitrile solution by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Metabolism of metofluthrin in rats: I. Identification of metabolites - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Bistrifluron: A Technical Guide to its Mode of Action as an Insect Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistrifluron is a potent insect growth regulator (IGR) belonging to the benzoylphenylurea (BPU) class of insecticides. It acts as a specific and powerful inhibitor of chitin biosynthesis, a process critical for the formation of the insect exoskeleton. By disrupting the molting process, this compound effectively controls a range of chewing and sucking insect pests, particularly during their larval stages. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative efficacy data, detailed experimental protocols for its evaluation, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
This compound, with the IUPAC name N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide, is a key tool in modern Integrated Pest Management (IPM) programs.[1] As a member of the benzoylphenylurea (BPU) chemical class, its primary mode of action is the inhibition of chitin synthesis (CSI).[2] This mechanism provides a high degree of selectivity, targeting physiological processes unique to arthropods, which results in generally low toxicity to mammals and other non-target organisms.[1][2] Its efficacy has been demonstrated against a variety of economically important pests, including those in the orders Lepidoptera (caterpillars), Isoptera (termites), and Hemiptera (whiteflies, aphids).[1]
Core Mechanism of Action: Chitin Synthesis Inhibition
The primary mode of action of this compound is the disruption of chitin formation, an essential component of the insect cuticle. This action classifies it as an Insecticide Resistance Action Committee (IRAC) Mode of Action Group 15 compound.
The Chitin Biosynthesis Pathway
Chitin is a long-chain polymer of N-acetylglucosamine, which provides rigidity and structural integrity to the insect exoskeleton. The formation of a new exoskeleton is a prerequisite for insect growth and occurs during the molting cycle. The final step in the chitin biosynthesis pathway is the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin, a reaction catalyzed by the enzyme chitin synthase (CHS).
Target Site: Chitin Synthase
This compound, like other BPUs, specifically targets and inhibits the enzyme chitin synthase.[3] This inhibition prevents the polymerization of UDP-GlcNAc monomers, thereby blocking the formation of the procuticle. As the insect attempts to molt, it is unable to form a new, functional exoskeleton. The old cuticle is shed, but the new one is malformed, thin, or absent, leaving the insect unable to support its muscles or protect itself from the environment.[2][4] This ultimately leads to mortality due to desiccation, starvation, or an inability to escape the old exuviae.[2]
dot
Caption: Mechanism of this compound as a chitin synthesis inhibitor.
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality in a test population. The tables below summarize reported efficacy data against various insect pests.
Table 1: Efficacy of this compound against Lepidopteran Pests
| Pest Species | Life Stage | Bioassay Method | LC50 | Exposure Time | Reference |
|---|---|---|---|---|---|
| Spodoptera litura (Lab-HN Strain) | 3rd Instar | Diet Incorporation | 3.90 μg/g | - | [5] |
| Spodoptera litura (this compound-Resistant Strain) | 3rd Instar | Diet Incorporation | 443.9 μg/g | - | [5] |
| Palpita indica | 2nd Instar | Leaf Dipping | 0.28 ppm | 5 days | --INVALID-LINK-- |
| Plutella xylostella | 3rd Instar | Leaf Dipping | 0.15 mg/L | 72 hours | --INVALID-LINK-- |
Table 2: Efficacy of this compound against Isopteran Pests (Termites)
| Pest Species | Bioassay Method | Concentration | Mortality | Exposure Time | Reference |
|---|---|---|---|---|---|
| Coptotermes formosanus | No-Choice Feeding | 500 ppm | >80% | 6 weeks | [6] |
| Coptotermes formosanus | No-Choice Feeding | 5,000 ppm | 100% | 4 weeks | [6] |
| Incisitermes minor | No-Choice Feeding | 0.1% (wt/wt) | 99% | 60 days | [7] |
| Incisitermes minor | No-Choice Feeding | 0.5% (wt/wt) | 99% | 60 days |[7] |
Table 3: Efficacy of this compound against Hemipteran Pests
| Pest Species | Life Stage | Bioassay Method | LC50 | Exposure Time | Reference |
|---|---|---|---|---|---|
| Corythucha ciliata | 1st-5th Instar | Leaf Dipping | 0.01-0.06 ppm | - | --INVALID-LINK-- |
| Bemisia tabaci (B-biotype) | Adult | Leaf Dipping | 1.83 mg a.i./L | 72 hours | --INVALID-LINK-- |
| Bemisia tabaci (Q-biotype) | Adult | Leaf Dipping | 3.05 mg a.i./L | 72 hours | --INVALID-LINK-- |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of insecticide efficacy and mode of action.
Protocol: Insect Rearing and Diet Preparation (Spodoptera litura)
A continuous and healthy insect culture is fundamental for reliable bioassay results.
-
Insect Source : Obtain an initial population of S. litura from a susceptible laboratory strain or field collection.
-
Rearing Conditions : Maintain the colony at 25 ± 2°C, 70 ± 5% relative humidity, and a 14:10 (L:D) photoperiod.
-
Artificial Diet Preparation :
-
Ingredients (Modified from Saljoqi et al., 2015) : Chickpea flour (150g), dried castor leaf powder (50g), yeast powder (20g), ascorbic acid (3.5g), methyl-p-hydroxybenzoate (2g), sorbic acid (1g), agar (10g), multivitamin capsule (1), formaldehyde solution (1.5ml), and distilled water (580ml).[8]
-
Procedure : a. Boil 500ml of distilled water in a beaker. Add agar and stir until fully dissolved. b. Add the chickpea flour and castor leaf powder to the boiling agar solution and mix thoroughly to form a paste. c. In a separate blender, mix all other dry and wet ingredients (except formaldehyde) with 80ml of water. d. Combine the contents of the blender with the agar-flour paste and mix well. e. Add the formaldehyde solution last and blend for another 1-2 minutes. f. Pour the hot diet into sterilized rearing containers and allow it to cool and solidify.
-
-
Larval Rearing : Place neonate larvae onto the diet surface using a fine camel hair brush. Transfer to fresh diet as needed.
-
Pupation and Adult Stage : Provide a substrate (e.g., sterilized soil or vermiculite) for pupation. Transfer pupae to emergence cages. Provide adults with a 10% sugar solution for feeding.
Protocol: Diet Incorporation Bioassay for LC50 Determination (S. litura)
This method assesses the toxicity of this compound when ingested.
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Serial Dilutions : Create a series of at least five graded concentrations from the stock solution.
-
Diet Treatment : While the artificial diet is still liquid and has cooled to approximately 50-60°C, add a specific volume of a this compound dilution to achieve the desired final concentration (e.g., in μg/g). Mix thoroughly. A control diet should be prepared by adding only the solvent.
-
Assay Setup : Dispense the treated and control diets into individual wells of a 24-well or 48-well bioassay tray.
-
Insect Infestation : Once the diet has solidified, place one 3rd instar larva into each well. Seal the tray with a breathable cover.
-
Incubation : Maintain the trays under standard rearing conditions (25 ± 2°C, 70 ± 5% RH).
-
Mortality Assessment : Record larval mortality after a set period, typically 48 to 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis : Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using Probit analysis to calculate the LC50, 95% fiducial limits, and slope.
dot
Caption: Workflow for a diet incorporation bioassay.
Protocol: Chitinase Activity Assay
While this compound inhibits chitin synthase, assessing the activity of chitin-degrading enzymes like chitinase can provide a broader understanding of its effects on cuticle metabolism. This protocol is adapted from Ishaaya and Casida (1974).
-
Sample Preparation : a. Homogenize insect tissue (e.g., cuticle or whole larvae) from both treated and control groups in a suitable buffer (e.g., 0.2 M phosphate buffer, pH 6.6). b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. c. Collect the supernatant for the enzyme assay.
-
Reaction Mixture : a. In a microcentrifuge tube, combine 0.18 ml of the sample supernatant, 0.12 ml of 0.2 M phosphate buffer (pH 6.6), and 0.3 ml of 0.5% colloidal chitin.
-
Incubation : Incubate the reaction mixture for 60 minutes at 37°C.
-
Stopping the Reaction : Stop the enzyme activity by adding 1.2 ml of 3,5-dinitrosalicylic acid (DNSA) reagent.
-
Color Development : Heat the mixture at 100°C for 5 minutes, then cool.
-
Measurement : a. Centrifuge the mixture to pellet any remaining undigested chitin. b. Measure the absorbance of the supernatant at 550 nm using a spectrophotometer.
-
Quantification : Calculate the amount of N-acetylglucosamine (NAGA) released by comparing the absorbance to a standard curve prepared with known concentrations of NAGA. Enzyme activity can be expressed as nmol NAGA released per mg of protein per hour.
Resistance to this compound
As with many insecticides, resistance to this compound can develop in pest populations. The primary mechanism of resistance is often target-site modification.
-
Target-Site Mutation : Studies in resistant strains of Spodoptera litura have identified a specific point mutation (H866Y) in the chitin synthase A gene. This mutation is located near the catalytic domain and is believed to alter the binding affinity of this compound to the enzyme, thereby reducing its inhibitory effect.[3][9]
-
Gene Up-regulation : The same studies have also observed a significant up-regulation (increased expression) of the chitin synthase A gene in resistant strains, potentially compensating for the inhibitory effects of the insecticide.[3][9]
Understanding these resistance mechanisms is crucial for developing effective resistance management strategies, such as rotating insecticides with different modes of action.
Conclusion
This compound is a highly effective insect growth regulator whose mode of action is centered on the specific inhibition of chitin synthase. This disruption of exoskeleton formation during molting provides excellent control of various insect pests, particularly in their immature stages. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the study of IGRs, insecticide resistance, and the development of novel pest management solutions. A thorough understanding of its biochemical target and the potential for resistance is paramount for its sustainable and judicious use in agriculture and public health.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. Effects of this compound resistance on the biological traits of Spodoptera litura (Fab.) (Noctuidae: Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Sensitivity of Bemisia Tabaci (Hemiptera: Aleyrodidae) to Several New Insecticides in China: Effects of Insecticide Type and Whitefly Species, Strain, and Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. img1.wsimg.com [img1.wsimg.com]
An In-depth Technical Guide to the Physicochemical Properties of Bistrifluron for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Bistrifluron, a benzoylurea insecticide. Understanding these properties is critical for the effective design of experimental protocols, ensuring data accuracy and reproducibility in research and development settings. This document outlines key quantitative data, details relevant experimental methodologies, and visualizes the compound's mode of action and a typical analytical workflow.
Core Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[1][2][3] Its key identifiers and physicochemical characteristics are summarized below. These values are essential for preparing stock solutions, designing delivery mechanisms in bioassays, and predicting its environmental fate.
| Property | Value | Reference(s) |
| IUPAC Name | N-[[2-Chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | [4][5][6][7] |
| CAS Number | 201593-84-2 | [1][4][8][9] |
| Molecular Formula | C₁₆H₇ClF₈N₂O₂ | [1][2][4][5][9] |
| Molecular Weight | 446.68 g/mol | [1][4][5][8] |
| Appearance | White to off-white powder/solid | [1][2][3] |
| Melting Point | 171.5 °C | [2][10] |
| Water Solubility | <0.03 mg/L (at 25 °C, pH 7) | [8][10][11] |
| Solubility in Organic Solvents (at 20 °C) | Dichloromethane: 64,000 mg/LMethanol: 33,000 mg/LHexane: 3,500 mg/L | [1][10] |
| Octanol-Water Partition Coefficient (Log P) | 5.74 | [8][10] |
| Vapor Pressure (at 20 °C) | 0.0027 mPa | [10] |
| Dissociation Constant (pKa) | 9.58 (Weak acid) | [8][10] |
| Hydrolysis Half-life (at 20°C) | Stable at pH 7.010.9 days at pH 9.0 | [11] |
Mode of Action and Analytical Workflow Visualizations
To aid in experimental design, the following diagrams illustrate the primary mechanism of action of this compound and a standard workflow for its extraction and analysis from environmental or biological matrices.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable data. The following protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for key physicochemical properties.
Water Solubility Determination (OECD 105: Flask Method)
Given this compound's low solubility (<10⁻² g/L), the Column Elution Method is more appropriate, but the Flask Method is often used as a preliminary test.[12][13]
-
Principle: This method determines the saturation concentration of a substance in water at a specific temperature by achieving equilibrium.[11][12]
-
Apparatus:
-
Constant temperature water bath or shaker (e.g., 25 ± 0.5 °C).
-
Glass flasks with stoppers.
-
Centrifuge capable of maintaining the same temperature.
-
Analytical instrument for quantification (e.g., HPLC-UV).
-
-
Methodology:
-
Preparation: Add an excess amount of this compound (more than required to achieve saturation) to triplicate flasks containing purified water (e.g., Milli-Q).
-
Equilibration: Place the flasks in the constant temperature shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the optimal time.[12]
-
Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let suspended particles settle. Centrifuge the samples at the same temperature to separate the undissolved solid phase from the aqueous phase.
-
Sampling & Analysis: Carefully extract an aliquot from the clear aqueous supernatant. Analyze the concentration of this compound using a validated analytical method, such as HPLC with UV detection.
-
Calculation: The average concentration from the triplicate samples represents the water solubility at that temperature.
-
Octanol-Water Partition Coefficient (Log P) (OECD 117: HPLC Method)
-
Principle: This method determines the Log P value by measuring the retention time of the substance on a reversed-phase HPLC column (e.g., C18). The retention time is correlated with the known Log P values of a series of reference compounds.
-
Apparatus:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase: Acetonitrile/water or Methanol/water mixture.
-
-
Methodology:
-
Calibration: Prepare a series of standard reference compounds with well-documented Log P values that bracket the expected value for this compound. Inject each standard and record its retention time (t_R).
-
Dead Time Determination: Determine the column dead time (t_0) by injecting a non-retained substance (e.g., thiourea).
-
Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k) versus the known Log P values for the reference compounds. A linear regression of this plot creates the calibration curve.
-
This compound Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions. Record its retention time and calculate its log(k) value.
-
Log P Determination: Interpolate the Log P of this compound from its log(k) value using the linear regression equation derived from the reference compounds.
-
Hydrolysis as a Function of pH (OECD 111)
-
Principle: This tiered test assesses the abiotic degradation of a substance in water at environmentally relevant pH values (4, 7, and 9).[4][8]
-
Apparatus:
-
Sterile, buffered aqueous solutions (pH 4.0, 7.0, 9.0).
-
Incubator or water bath to maintain a constant temperature in the dark (e.g., 50 °C for preliminary test, or a lower temperature for kinetics).[4]
-
Analytical instrument (HPLC) for quantification.
-
-
Methodology:
-
Tier 1: Preliminary Test: Prepare solutions of this compound in each sterile buffer (concentration should not exceed 0.01 M or half its water solubility).[4] Incubate the solutions in the dark at 50 °C for 5 days.[4]
-
Analysis: After 5 days, measure the concentration of this compound. If degradation is less than 10%, the substance is considered hydrolytically stable, and no further testing is needed.[1]
-
Tier 2: Degradation Kinetics (if required): If significant degradation occurs, repeat the experiment at a lower, environmentally relevant temperature (e.g., 20-25 °C) at the pH values where instability was observed.
-
Sampling: Take samples at multiple time intervals until at least 90% degradation is observed or for 30 days.[4][8]
-
Calculation: Determine the degradation rate constant and the half-life (DT50) by plotting the concentration of this compound versus time and fitting it to a first-order kinetics model.
-
Vapor Pressure Determination (OECD 104: Effusion Method)
-
Principle: The vapor pressure can be determined using various methods. The Knudsen effusion method is suitable for substances with low volatility, like this compound.[7] It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.
-
Apparatus:
-
Knudsen effusion cell (a small container with a precision orifice).
-
High-vacuum system.
-
Thermostatically controlled environment.
-
Microbalance.
-
-
Methodology:
-
Sample Preparation: Place a known mass of this compound into the Knudsen cell.
-
Measurement: Place the cell in the high-vacuum apparatus at a constant, known temperature.
-
Mass Loss: Measure the rate of mass loss over time ( dm/dt ) due to the substance sublimating and effusing through the orifice.
-
Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of this compound.[7]
-
References
- 1. jrfglobal.com [jrfglobal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. unitedchem.com [unitedchem.com]
- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 5. Pesticide Vapor Pressure [npic.orst.edu]
- 6. oecd.org [oecd.org]
- 7. azom.com [azom.com]
- 8. oecd.org [oecd.org]
- 9. files.chemicalwatch.com [files.chemicalwatch.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Bistrifluron's Impact on Insect Cuticle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bistrifluron, a benzoylurea insecticide, demonstrates potent activity against a range of chewing insect pests by disrupting the formation of the insect cuticle. As an insect growth regulator (IGR), its mode of action is the inhibition of chitin synthesis, a critical component of the insect's exoskeleton. This disruption of the molting process leads to developmental abnormalities and, ultimately, mortality, particularly in larval stages. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, its quantifiable effects on various insect species, and detailed protocols for relevant experimental assays.
Introduction
The insect cuticle is a complex, multi-layered structure essential for physical protection, water retention, and muscle attachment.[1] Its primary structural component is chitin, a long-chain polymer of N-acetylglucosamine.[1] The synthesis and deposition of chitin are tightly regulated processes that are indispensable for insect growth and development, particularly during molting.
This compound belongs to the benzoylphenylurea (BPU) class of insecticides, which are recognized as potent chitin synthesis inhibitors.[2] These compounds do not directly kill insects but interfere with their development, making them a valuable tool in integrated pest management (IPM) programs due to their selectivity and lower toxicity to non-target organisms compared to conventional neurotoxic insecticides. This guide will explore the specific impact of this compound on the intricate process of insect cuticle formation.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound's primary mode of action is the inhibition of the enzyme chitin synthase (CHS), which catalyzes the final step in the chitin biosynthesis pathway: the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[3] While the precise molecular interaction is still under investigation, evidence suggests that benzoylureas, including this compound, directly interact with chitin synthase 1 (CHS1), the enzyme responsible for chitin production in the cuticle.[3] This interaction is non-competitive with the UDP-GlcNAc substrate.
The inhibition of CHS leads to a cascade of effects:
-
Reduced Chitin Production: The most direct consequence is a significant decrease in the amount of chitin synthesized by the epidermal cells.
-
Disrupted Cuticle Lamellation: The proper arrangement of chitin microfibrils into lamellae is compromised, leading to a weakened and malformed procuticle.[4]
-
Failed Ecdysis (Molting): Affected insects are unable to successfully shed their old exoskeleton or properly form a new one, resulting in death during or shortly after molting.
Signaling Pathway of Chitin Synthesis and this compound's Point of Intervention
The synthesis of chitin is a multi-step enzymatic pathway. The following diagram illustrates the key steps and highlights where this compound exerts its inhibitory effect.
References
Bistrifluron's Enduring Presence: A Technical Deep-Dive into its Bioaccumulation in Ecosystems
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers a deep-dive into the bioaccumulation potential of Bistrifluron, a benzoylphenylurea insecticide. This whitepaper provides critical data and experimental insights for researchers, scientists, and drug development professionals, highlighting the compound's persistence and potential for concentration within aquatic ecosystems. A key finding reveals a high bioconcentration factor (BCF) of 2,414 in killifish, underscoring the need for continued monitoring and risk assessment of this chitin synthesis inhibitor.
This compound, an insect growth regulator, functions by disrupting the molting process in insects through the inhibition of chitin synthesis. While effective for pest control, its chemical properties, including a high octanol-water partition coefficient (Log P of 5.74), indicate a strong tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. This guide synthesizes available quantitative data, details the methodologies used in bioaccumulation studies, and provides visual representations of the toxicant's mode of action.
Quantitative Analysis of Bioaccumulation
The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment. For this compound, the available data, though limited, points towards a significant bioaccumulation potential, particularly in aquatic organisms.
| Parameter | Value | Species | Tissue | Source |
| Bioconcentration Factor (BCF) | 2,414 | Killifish (Oryzias latipes) | Whole Body | [1] |
| Log P (Octanol-Water Partition Coefficient) | 5.74 | - | - | [1] |
Note: The Bioconcentration Factor (BCF) is a measure of the extent to which a chemical substance is absorbed by an organism from the surrounding water. A BCF value greater than 1,000 indicates a high potential for bioaccumulation.
Experimental Protocols for Bioaccumulation Assessment
The determination of a chemical's bioaccumulation potential is conducted through standardized and rigorous experimental protocols. The primary guideline for such studies is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."
OECD Test Guideline 305: A Summary of the Experimental Workflow
This guideline outlines a comprehensive approach to assess the bioconcentration and biomagnification of chemical substances in fish. The process involves two key phases:
-
Uptake Phase: A population of the selected fish species is exposed to a constant, sublethal concentration of the test substance (this compound) in the surrounding water. The duration of this phase is typically 28 days, allowing the concentration of the substance in the fish tissues to reach a steady state. Water and fish tissue samples are collected and analyzed at regular intervals to monitor the concentration of the substance.
-
Depuration Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated environment (water free of the test substance). The concentration of the substance in the fish tissues is then monitored over time as they eliminate the compound. This phase helps to determine the rate of elimination (depuration rate constant).
The following diagram illustrates the general workflow for a bioconcentration study according to OECD Guideline 305.
Residue Analysis Methodology
Accurate quantification of this compound residues in biological tissues is paramount for reliable bioaccumulation assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Electron Capture Detection (GC/ECD) are the most commonly employed analytical techniques for the determination of benzoylphenylurea insecticides like this compound.
The general procedure for residue analysis involves:
-
Extraction: The tissue sample is homogenized and the this compound is extracted using an appropriate organic solvent.
-
Clean-up: The extract is purified to remove interfering substances, such as lipids, that could affect the analytical measurement. This is often achieved using techniques like solid-phase extraction (SPE).
-
Analysis: The purified extract is then injected into an HPLC or GC system for separation and quantification of this compound.
The following diagram outlines the typical workflow for the analysis of this compound residues in fish tissue.
Mode of Action: Disruption of Chitin Synthesis
This compound's insecticidal activity stems from its ability to inhibit the synthesis of chitin, a vital component of the insect exoskeleton. This disruption of the molting process is ultimately lethal to the insect. The signaling pathway involves the inhibition of the enzyme chitin synthase.
The following diagram illustrates the simplified signaling pathway of this compound's mode of action.
Conclusion
The available data strongly suggests that this compound has a high potential for bioaccumulation in aquatic ecosystems. The high BCF value observed in killifish is a significant indicator of this potential. This technical guide provides a foundational understanding of the key parameters, experimental methodologies, and the mode of action of this compound. Further research is warranted to expand the dataset on BCF and Bioaccumulation Factor (BAF) values across a broader range of species and environmental conditions to refine the ecological risk assessment of this widely used insecticide. Continuous monitoring of this compound residues in the environment is crucial for the protection of aquatic ecosystems.
References
Methodological & Application
Application Note: Analysis of Bistrifluron Residue in Fruit using HPLC-UV
Introduction
Bistrifluron is a benzoylphenylurea insecticide used to control a variety of insect pests on agricultural crops, including fruits.[1] Monitoring its residue levels in fruit is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound residues in fruit samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which simplifies the extraction and cleanup process.[2][3][4][5] This method is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Principle
The method involves the extraction of this compound residues from a homogenized fruit sample using acetonitrile. The extract is then subjected to a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components such as pigments, sugars, and organic acids.[5] The final extract is analyzed by reversed-phase HPLC with UV detection for the identification and quantification of this compound.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Homogenizer or blender
-
Centrifuge capable of ≥ 3000 rpm
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.45 µm)
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
Glassware: volumetric flasks, pipettes, vials
-
-
Reagents:
-
This compound analytical standard (≥ 98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented fruits)
-
C18 sorbent
-
Sodium acetate
-
2. Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with acetonitrile to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
3. Sample Preparation (EN-QuEChERS Method)
The EN-QuEChERS method has been shown to provide high recovery rates for this compound in fruit matrices.[1]
-
Homogenization: Weigh 10 g of a representative fruit sample into a blender and homogenize for 2 minutes.
-
Extraction:
-
Transfer the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube.
-
The dSPE tube should contain 150 mg MgSO₄ and 25 mg PSA. For fruits with high pigment content, a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB is recommended.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
-
4. HPLC-UV Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water in an isocratic or gradient elution. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by the maximum absorbance of this compound)
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions to generate a calibration curve.
-
Inject the prepared fruit sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the this compound concentration in the sample using the calibration curve.
-
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method for this compound analysis, based on validation studies.[1]
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Retention Time | ~ 7.5 min (Varies with system) |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9998 |
| Limit of Detection (LOD) | 0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Recovery (%) at Spiking Levels | |
| 0.05 mg/kg | 98.66 |
| 0.2 mg/kg | 85.42 |
| 1.0 mg/kg | 73.76 |
| Precision (RSD, %) | |
| Intra-day | < 6% |
| Inter-day | < 6% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC-UV analysis of this compound residue in fruit.
Caption: Workflow for this compound Residue Analysis in Fruit.
Results and Discussion
The developed HPLC-UV method coupled with the EN-QuEChERS sample preparation protocol provides a reliable and effective means for the determination of this compound residues in fruit. The method demonstrates excellent linearity over the tested concentration range, with a correlation coefficient of 0.9998.[1] The recovery rates, ranging from 73.76% to 98.66% at different spiking levels, are within the acceptable range for pesticide residue analysis.[1] The precision of the method, indicated by relative standard deviations of less than 6% for both intra-day and inter-day analyses, highlights its reproducibility.[1]
The limit of quantification (LOQ) of 0.05 mg/kg is sufficiently low to detect this compound residues at levels relevant to regulatory limits.[1] For instance, the maximum residue limit (MRL) for this compound in pears set by the Korean Ministry of Food and Drug Safety is 1.0 mg/kg.[1] This method can therefore be effectively used for routine monitoring to ensure that this compound residues in fruit do not exceed established MRLs.
This application note provides a detailed and validated protocol for the analysis of this compound residues in fruit samples using HPLC-UV. The combination of the EN-QuEChERS sample preparation method and reversed-phase HPLC offers a sensitive, accurate, and precise analytical solution suitable for food safety and quality control laboratories.
References
Application Notes and Protocols for the Determination of Bistrifluron in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Bistrifluron is a benzoylphenylurea insecticide that acts as an insect growth regulator, inhibiting chitin synthesis. Its persistence and potential accumulation in soil environments necessitate sensitive and reliable analytical methods for monitoring its residues. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which ensures high recovery and removal of matrix interferences.
Experimental Protocol
This protocol is intended for researchers and scientists in environmental monitoring and agricultural science. Adherence to good laboratory practices and safety precautions is essential.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Toluene (all HPLC or pesticide residue grade)
-
Standards: this compound analytical standard (≥98% purity)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and dSPE cleanup tubes are recommended for convenience and consistency.
-
Supplies: 50 mL and 15 mL polypropylene centrifuge tubes, GC vials with inserts, syringes, and 0.22 µm syringe filters.
Sample Preparation (QuEChERS Method)
-
Soil Sample Collection and Homogenization: Collect soil samples from the desired depth and location. Air-dry the samples, remove any stones and plant debris, and sieve through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[1]
-
Add 10 mL of acetonitrile to the tube.[1]
-
For moist soils, pre-hydrate with an appropriate amount of water before adding acetonitrile to ensure a total water content that allows for proper phase separation.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[1]
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic layer from the solid soil matrix.[2]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL dSPE cleanup tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18.[3] The PSA removes acidic interferences, while C18 removes non-polar interferences.
-
Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.[3]
-
Centrifuge at ≥3000 rpm for 5 minutes.[3]
-
-
Final Extract Preparation:
-
Carefully collect the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters provide a starting point and should be optimized for the specific instrument used.
-
Gas Chromatograph: Agilent 6890 GC or equivalent
-
Mass Spectrometer: Agilent 5975C MSD or equivalent[4]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4][5]
-
Injection Volume: 1-2 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
MSD Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)[5]
-
Ions to Monitor for this compound: The specific ions for this compound should be determined by analyzing a standard solution. Based on its structure, characteristic fragment ions would be selected, with one target ion for quantification and at least two qualifier ions for confirmation.[5]
-
Data Presentation
Method validation should be performed to assess linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).[3][4] The following table summarizes expected performance data for the method.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 70-120%[3] |
| Precision (RSD%) | < 20% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound in soil.
References
Application Note: Quantitative Analysis of Bistrifluron in Water by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistrifluron is a benzoylphenylurea insecticide used to control a variety of chewing insect pests on crops. Its potential for runoff from agricultural areas into water sources necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water samples. This application note provides a detailed protocol for the quantitative analysis of this compound in water using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for pesticide residue analysis and is intended to provide a robust framework for researchers.
Principle
This method utilizes Solid-Phase Extraction (SPE) to extract and concentrate this compound from water samples. The concentrated extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the quantification of this compound at trace levels.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the high lipophilicity (log P of 5.7) and low water solubility (<0.03 mg/L) of this compound, a reversed-phase SPE cartridge, such as C18, is effective for its extraction from aqueous matrices.
Materials:
-
Water sample
-
Methanol (HPLC grade)
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Vacuum manifold
-
Nitrogen evaporator
-
Acetonitrile (HPLC grade)
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions (Typical):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 447.0 |
| Product Ions | m/z 158.0, m/z 141.0 |
| Collision Energy | To be optimized for the specific instrument. Start with values around 15-30 eV. |
| Dwell Time | 100 ms |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|
| this compound| 447.0 | 158.0 | 141.0 |
Quantitative Data
The following table summarizes typical validation parameters for the analysis of this compound. While the recovery and precision data are from a study on cabbage and tea leaves, they provide a strong indication of the method's performance.[1] The linearity, LOD, and LOQ are representative values for pesticide analysis in water.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Accuracy (Recovery in Cabbage) | 88.7% - 92.5%[1] |
| Precision (RSD in Cabbage) | 2.7% - 4.6%[1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Standard Operating Procedure for Bistrifluron Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistrifluron is a benzoylurea insecticide that acts as a potent insect growth regulator.[1][2] Its primary mode of action is the inhibition of chitin biosynthesis, a critical process for the formation of the insect exoskeleton.[3][4] This disruption of molting makes it an effective control agent against various insect pests, particularly those in the orders Lepidoptera and Isoptera.[5][6] This document provides detailed application notes and standardized protocols for conducting bioassays to evaluate the efficacy of this compound. These protocols are designed to ensure reproducibility and comparability of results for researchers, scientists, and professionals involved in insecticide development and pest management.
Mode of Action: Chitin Biosynthesis Inhibition
This compound, like other benzoylphenylurea insecticides, interferes with the synthesis of chitin, a key structural component of the arthropod cuticle.[1][3] This inhibition leads to a failure in the molting process, resulting in mortality, particularly during larval or nymphal stages.
Caption: Mode of action of this compound as a chitin synthesis inhibitor.
Experimental Protocols
A generalized workflow for conducting this compound bioassays is outlined below. This workflow can be adapted for specific insect species and research questions.
Caption: General experimental workflow for a this compound bioassay.
Protocol 1: Dietary Incorporation Bioassay for Lepidopteran Larvae (e.g., Spodoptera exigua)
This protocol is adapted from studies on the sublethal effects of this compound on Spodoptera exigua.[7][8]
1. Materials:
-
This compound (technical grade, >99% purity)[2]
-
Acetone or DMSO (for stock solution)[5]
-
Artificial diet for the test insect
-
Petri dishes or multi-well plates
-
Camel hairbrush
-
Incubator or environmental chamber (controlled temperature, humidity, and photoperiod)
-
Second or third instar larvae of the target pest
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving the technical grade compound in a suitable solvent like acetone.
-
From the stock solution, prepare a series of dilutions to achieve the desired final concentrations in the artificial diet (e.g., LC10, LC20, LC40, or a range for LC50 determination).[7][8]
-
A control group should be prepared using the solvent alone.
3. Bioassay Procedure:
-
Prepare the artificial diet according to the standard procedure for the test insect.
-
While the diet is still liquid and has cooled to a suitable temperature, add the prepared this compound dilutions to respective batches of the diet. Ensure thorough mixing.
-
Pour the treated and control diets into Petri dishes or the wells of a multi-well plate. Allow the diet to solidify.
-
Select healthy, active larvae of a uniform age and size for the bioassay.[9]
-
Using a fine camel hairbrush, carefully transfer one larva to each Petri dish or well.
-
Ensure a sufficient number of larvae are used for each concentration and the control (a minimum of 10-25 individuals per concentration is recommended).[9]
-
Seal the containers with a breathable lid to allow for air exchange while preventing escape.
-
Place the bioassay units in an incubator set to the optimal rearing conditions for the insect species.
4. Data Collection and Analysis:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours).
-
For sublethal effects, monitor parameters such as larval and pupal duration, pupal weight, adult emergence rate, adult longevity, and female fecundity (number of eggs laid).[7][8][10]
-
Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.[9][11]
-
Analyze sublethal effects using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: No-Choice Feeding Bioassay for Termites (e.g., Coptotermes formosanus)
This protocol is based on laboratory evaluations of this compound as a bait toxicant against termites.[12]
1. Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Filter paper or wood blocks (as a food source)
-
Petri dishes
-
Worker termites of a specific caste and age
-
Sand or vermiculite
-
Distilled water
2. Preparation of Treated Food Source:
-
Prepare a range of this compound concentrations in a suitable solvent.
-
Apply a known volume of each concentration evenly onto the filter paper or wood blocks.
-
Allow the solvent to evaporate completely.
-
A control group should be treated with the solvent only.
3. Bioassay Procedure:
-
Place a layer of sand or vermiculite at the bottom of each Petri dish and moisten it with distilled water.
-
Place one treated or control food source in each Petri dish.
-
Introduce a known number of worker termites into each dish.
-
Maintain the Petri dishes in the dark at a constant temperature and humidity suitable for the termite species.
4. Data Collection and Analysis:
-
Record termite mortality at regular intervals.
-
Observe for any behavioral changes, such as feeding deterrence or sluggishness.[12]
-
At the end of the experiment, the food source can be dried and weighed to determine the amount consumed.
-
Calculate mortality rates and analyze feeding data.
Data Presentation
Quantitative data from this compound bioassays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Acute Toxicity of this compound against Insect Pest 'X'
| Concentration (ppm) | Number of Insects Tested | Mortality (%) at 96h |
| Control (0) | 30 | 0 |
| 0.1 | 30 | 10 |
| 0.5 | 30 | 35 |
| 1.0 | 30 | 55 |
| 2.5 | 30 | 80 |
| 5.0 | 30 | 95 |
| LC50 (95% CI) | 1.2 (0.9 - 1.5) |
Table 2: Sublethal Effects of this compound on the Development and Reproduction of Insect Pest 'Y'
| Treatment (Concentration) | Larval Duration (days) | Pupal Weight (mg) | Adult Longevity (days) | Fecundity (eggs/female) |
| Control | 12.5 ± 0.8 a | 150 ± 10 a | 10.2 ± 1.1 a | 550 ± 50 a |
| LC10 | 14.2 ± 1.0 b | 142 ± 8 b | 9.5 ± 0.9 a | 420 ± 45 b |
| LC20 | 16.8 ± 1.2 c | 130 ± 12 c | 7.8 ± 0.7 b | 310 ± 38 c |
| LC40 | 19.5 ± 1.5 d | 115 ± 15 d | 6.1 ± 0.5 c | 180 ± 30 d |
Values are presented as mean ± standard deviation. Means within a column followed by the same letter are not significantly different (P > 0.05).
The protocols outlined in this document provide a standardized framework for assessing the biological activity of this compound against target insect pests. Adherence to these procedures will ensure the generation of reliable and comparable data on both lethal and sublethal effects, which is essential for the effective development and implementation of this insecticide in integrated pest management (IPM) programs.[2] Researchers should adapt these general protocols to the specific biology of their target organism and the objectives of their study.
References
- 1. Buy this compound | 201593-84-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 4. irac-online.org [irac-online.org]
- 5. glpbio.com [glpbio.com]
- 6. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]
- 7. Sublethal effects of this compound on key biological traits, macronutrients contents and vitellogenin (SeVg) expression in Spodoptera exigua (Hübner) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Insights into Sublethal Effects of Pesticides on Insects [mdpi.com]
- 11. img1.wsimg.com [img1.wsimg.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Bistrifluron Baits for Termite Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, evaluation, and mechanism of action of Bistrifluron baits for the control of subterranean termites. The following protocols and data are intended to guide researchers in the development and assessment of novel termite bait formulations.
Introduction to this compound and Termite Baiting
This compound is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor (CSI). Chitin is a crucial component of the insect exoskeleton. By inhibiting its synthesis, this compound disrupts the molting process, leading to the death of termites. This mode of action is slow-acting, which is a desirable characteristic for a termite bait toxicant. It allows foraging termites to consume the bait, return to the colony, and share the toxicant with their nestmates through a process called trophallaxis, leading to the eventual collapse of the entire colony.
Termite baiting systems are a widely used and effective method for subterranean termite control. They are considered more environmentally friendly than liquid termiticide barriers as they use a smaller amount of active ingredient in a targeted manner. The success of a termite baiting program relies heavily on the palatability and efficacy of the bait matrix.
Formulation of this compound Baits
The key to an effective termite bait is a matrix that is highly palatable to termites and can effectively deliver the active ingredient. The following is a general protocol for the laboratory-scale formulation of a this compound bait.
Bait Matrix Composition
A successful bait matrix typically consists of a cellulose source, a binder, a phagostimulant (optional), and a moisture-retaining agent.
| Component | Example Material | Purpose | Typical Concentration (by dry weight) |
| Cellulose Source | Alpha-cellulose powder, microcrystalline cellulose, sawdust (from a palatable wood species like pine), cardboard powder | Primary food source and attractant for termites. | 80-95% |
| Binder | Methylcellulose, carboxymethyl cellulose, agar | Provides structural integrity to the bait and helps maintain a desirable texture. | 2-10% |
| Phagostimulant | Yeast hydrolysate, sugars (e.g., sucrose, glucose) | Enhances bait consumption by termites. | 0.5-2% |
| Moisture Content | Deionized Water | Crucial for termite feeding and survival. | 60-80% of total bait weight |
| Active Ingredient | This compound | Termite toxicant. | 0.5% - 1.0% |
Protocol for Bait Formulation
This protocol describes the preparation of a 100g batch of termite bait containing 1% this compound.
Materials:
-
This compound (technical grade)
-
Alpha-cellulose powder
-
Methylcellulose
-
Sucrose
-
Deionized water
-
Beaker (250 ml)
-
Mixing rod
-
Weighing scale
-
Drying oven
Procedure:
-
Dry Ingredient Preparation:
-
Weigh 89g of alpha-cellulose powder.
-
Weigh 5g of methylcellulose.
-
Weigh 5g of sucrose.
-
In a separate container, weigh 1g of this compound.
-
-
Mixing:
-
Combine the alpha-cellulose powder, methylcellulose, and sucrose in a beaker and mix thoroughly with a mixing rod until a homogenous powder is achieved.
-
Add the 1g of this compound to the dry mixture and continue to mix until the active ingredient is evenly dispersed.
-
-
Hydration:
-
Slowly add approximately 200-250 ml of deionized water to the dry mixture while continuously stirring. The goal is to achieve a dough-like consistency that is moist but not overly saturated. The exact amount of water may need to be adjusted based on the specific properties of the cellulose used.
-
-
Bait Shaping and Drying (Optional):
-
The bait can be shaped into pellets or blocks for ease of handling and placement in bait stations.
-
If a more solid bait is desired, the mixture can be partially dried in an oven at a low temperature (e.g., 40-50°C) to reduce the moisture content to the desired level (e.g., 50-60%).
-
Experimental Protocols for Efficacy Evaluation
The efficacy of a newly formulated this compound bait should be evaluated through a series of laboratory and field trials.
Laboratory Bioassays
3.1.1. No-Choice Feeding Test
This test evaluates the intrinsic toxicity and palatability of the bait when no other food source is available.
Materials:
-
Termites (e.g., Coptotermes formosanus, Reticulitermes flavipes) collected from a healthy field colony.
-
Petri dishes or similar containers.
-
Sand or vermiculite.
-
This compound bait.
-
Untreated control bait (formulated without this compound).
-
Distilled water.
Procedure:
-
Add a layer of sand or vermiculite to the bottom of each Petri dish and moisten with distilled water.
-
Place a pre-weighed amount of the this compound bait (e.g., 5g) in each treatment replicate.
-
Place a pre-weighed amount of the untreated control bait in each control replicate.
-
Introduce a known number of termites (e.g., 100 workers and 1-2 soldiers) into each dish.
-
Maintain the dishes in an incubator at a suitable temperature and humidity (e.g., 25-28°C and >85% RH) in complete darkness.
-
Record termite mortality daily for a period of 28 days or until 100% mortality is observed in the treatment group.
-
At the end of the experiment, carefully remove the remaining bait, dry it to a constant weight, and calculate the amount of bait consumed.
3.1.2. Choice Feeding Test
This test assesses the preference of termites for the this compound bait when an alternative food source is available.
Procedure:
-
Follow the same setup as the no-choice test.
-
In each treatment replicate, place a pre-weighed amount of the this compound bait and a pre-weighed, equally sized piece of a palatable wood (e.g., pine) or untreated bait.
-
In the control replicates, provide two pre-weighed pieces of the palatable wood or untreated bait.
-
Record termite mortality and the consumption of both the bait and the alternative food source at the end of the experiment.
Field Trials
Field trials are essential to evaluate the performance of the bait under real-world conditions.
Procedure:
-
Site Selection: Choose a location with a known active infestation of the target termite species.
-
Monitoring: Install monitoring stations containing a palatable, non-toxic wood source around the infested structure. Monitor these stations regularly until termite activity is detected.
-
Bait Application: Once termites are consistently feeding in a monitoring station, replace the wood with the this compound bait.
-
Data Collection:
-
Monitor the baited stations regularly (e.g., every 2-4 weeks).
-
Record the amount of bait consumed at each inspection.
-
Observe the health of the termites in the station (e.g., sluggishness, discoloration).
-
Continue to monitor all stations until termite activity ceases in all baited and un-baited monitoring stations. Colony elimination is generally considered to have occurred when there is a sustained absence of termite activity.[1]
-
-
Post-Treatment Monitoring: Continue monitoring for an extended period (e.g., 6-12 months) after activity has ceased to ensure the colony has been eliminated and to detect any new infestations.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format.
Table 1: Laboratory No-Choice Test Results (28 Days)
| Treatment | Mean % Mortality (±SE) | Mean Bait Consumption (mg/termite) (±SE) |
| 1% this compound Bait | ||
| Control (Untreated Bait) |
Table 2: Field Trial Efficacy Data
| Termite Species | This compound Concentration | Average Bait Consumed (g) | Time to Colony Elimination (weeks) |
| Coptotermes lacteus | 1% | 85 - 147 | 14 - 19[2] |
Visualizations
.dot
Caption: Mechanism of action of this compound bait in a termite colony.
.dot
Caption: Workflow for the formulation of this compound termite bait.
.dot
Caption: Workflow for evaluating the efficacy of termite baits.
References
Application Notes and Protocols for Bistrifluron in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistrifluron is a benzoylphenylurea (BPU) insecticide that acts as an insect growth regulator (IGR). It is utilized in Integrated Pest Management (IPM) programs for its selective action against various chewing insect pests, including species of Lepidoptera, Coleoptera, and Diptera. Its primary mode of action is the inhibition of chitin biosynthesis, which disrupts the molting process and egg hatching, leading to insect mortality. Due to its targeted mechanism, which is absent in vertebrates, this compound generally exhibits low toxicity to mammals. However, its impact on non-target arthropods and aquatic invertebrates requires careful consideration within an IPM framework. These application notes provide a comprehensive overview of this compound, including its mechanism of action, efficacy against target pests, effects on non-target organisms, and detailed protocols for its evaluation.
I. Mode of Action and Resistance Management
This compound, like other benzoylurea insecticides, inhibits chitin biosynthesis, a critical process for the formation of the insect exoskeleton. This disruption of the molting process is the primary mechanism of its insecticidal activity.
Signaling Pathway of Chitin Biosynthesis Inhibition by this compound
The following diagram illustrates the proposed mechanism of action of this compound on the chitin biosynthesis pathway in insects.
Analytical Methods for Bistrifluron Detection in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistrifluron is a benzoylphenylurea insecticide used to control a variety of chewing insect pests on crops such as cotton, fruits, and vegetables.[1] As with any agricultural chemical, monitoring its residue levels in plant tissues is crucial to ensure food safety and comply with regulatory standards. This document provides detailed application notes and protocols for the analytical determination of this compound residues in various plant matrices. The methodologies described are based on established techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Principle of Analysis
The determination of this compound residues in plant tissues typically involves three main stages:
-
Extraction: Isolation of this compound from the complex plant matrix.
-
Clean-up: Removal of interfering co-extractives (e.g., pigments, lipids, sugars) to minimize matrix effects and protect the analytical instrumentation.
-
Analysis: Separation, detection, and quantification of this compound using chromatographic techniques.
The choice of extraction and clean-up methods is critical and often depends on the specific characteristics of the plant matrix.
Data Presentation: Quantitative Method Performance
The following tables summarize the performance characteristics of various analytical methods for the determination of this compound in different plant tissues. These parameters are essential for method validation and ensuring the reliability of the analytical results.
Table 1: HPLC-UV Method Performance for this compound in Asian Pear
| Parameter | Performance Characteristic |
| Linearity (R²) | 0.9998 |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Recovery (%) | 73.76 - 98.66 |
| Precision (RSD, %) | < 6 |
| Matrix | Asian Pear |
| Sample Preparation | EN-QuEChERS |
| Analytical Method | HPLC-UV |
Data sourced from a study on this compound residues in Asian pear.[1]
Table 2: LC-MS/MS Method Performance for this compound in Vegetables, Fruit, and Tea Leaves
| Parameter | Performance Characteristic |
| Recovery (%) | 88.7 - 92.5 |
| Precision (RSD, %) | 2.7 - 4.6 |
| Limit of Detection (LOD) | < 0.52 µg/kg |
| Matrix | Vegetables, Fruit, Tea Leaves |
| Sample Preparation | Dispersive Solid Phase Extraction |
| Analytical Method | LC-MS/MS |
Data sourced from a patent for the determination of this compound residual quantity.
Experimental Protocols
Protocol 1: Analysis of this compound in Fruits (e.g., Apple, Pear) using EN-QuEChERS and HPLC-UV
This protocol is adapted from a validated method for the analysis of this compound in Asian pears.[1]
1. Sample Preparation and Homogenization:
- Weigh a representative 1 kg sample of the fruit.
- Chop the sample into small pieces and homogenize using a high-speed blender until a uniform paste is obtained.
- Store the homogenate in a sealed container at -20°C until analysis.
2. Extraction (EN-QuEChERS):
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the EN 15662 salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube.
- Add 900 mg of anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation and Analysis:
- Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
- Inject the sample into the HPLC-UV system.
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detector set to an appropriate wavelength for this compound (e.g., 254 nm)
-
Injection Volume: 20 µL
Protocol 2: General Protocol for Analysis of this compound in Leafy Vegetables (e.g., Spinach) using QuEChERS and GC-MS or LC-MS/MS
This protocol provides a general framework for the analysis of this compound in leafy vegetables and can be adapted and validated for specific needs.
1. Sample Preparation and Homogenization:
- Take a representative sample of the leafy vegetable and chop it.
- Homogenize the sample with a blender, potentially with the addition of dry ice to prevent degradation of the analyte.
- Store the homogenized sample in a sealed container at -20°C.
2. Extraction (QuEChERS):
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile (with or without 1% acetic acid, depending on the specific QuEChERS method being followed - AOAC or EN).
- Add the appropriate QuEChERS salt packet.
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The volume of the aliquot and the contents of the d-SPE tube will depend on the matrix and the specific QuEChERS method. For highly pigmented matrices like spinach, the d-SPE tube will typically contain:
- Anhydrous MgSO₄ (to remove residual water)
- PSA (to remove organic acids, fatty acids, and sugars)
- Graphitized Carbon Black (GCB) or a proprietary carbon material (to remove pigments like chlorophyll). Caution: GCB can lead to the loss of planar pesticides, so the amount should be optimized.
- Vortex the d-SPE tube for 30-60 seconds.
- Centrifuge at a high speed for 5 minutes.
4. Final Extract Preparation and Analysis:
- Take an aliquot of the final extract for analysis.
- For LC-MS/MS analysis, the extract may be diluted with water or mobile phase and filtered before injection.
- For GC-MS analysis, a solvent exchange to a more GC-compatible solvent like toluene might be necessary. The extract should be filtered before injection.
Analytical Conditions (to be optimized for the specific instrument):
-
LC-MS/MS:
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: Gradient of acetonitrile or methanol and water with additives like formic acid or ammonium formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.
-
-
GC-MS:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless or Pulsed Splitless.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Visualizations
Caption: General experimental workflow for this compound analysis in plant tissues.
Caption: Conceptual pathway of pesticide metabolism in plants.
Discussion
Method Selection: The choice between HPLC-UV, LC-MS/MS, and GC-MS depends on the required sensitivity, selectivity, and the availability of instrumentation. LC-MS/MS is generally preferred for its high sensitivity and specificity, allowing for the detection of very low residue levels. HPLC-UV is a more accessible and cost-effective option but may lack the sensitivity and be more prone to interferences for complex matrices. GC-MS is suitable for thermally stable and volatile compounds, though derivatization may be required for some pesticides.
Sample Matrix Considerations: The composition of the plant matrix significantly influences the efficiency of the extraction and clean-up steps.
-
High-Pigment Matrices (e.g., spinach, leafy greens): Require the use of GCB or other carbon-based sorbents to remove chlorophyll, which can interfere with the analysis.
-
High-Sugar Matrices (e.g., fruits): PSA is effective in removing sugars.
-
High-Fat and Wax Matrices (e.g., some seeds and peels): C18 sorbent can be added to the d-SPE step to remove non-polar interferences.
Matrix Effects: Co-extracted matrix components can enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate quantification. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards. This involves preparing the calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.
Conclusion
The analytical methods described in this document, particularly those based on the QuEChERS sample preparation technique followed by LC-MS/MS or GC-MS analysis, provide reliable and robust approaches for the determination of this compound residues in a variety of plant tissues. Proper method validation, including the assessment of linearity, recovery, precision, and limits of detection and quantification, is essential for ensuring the accuracy and reliability of the results. The use of matrix-matched standards is a critical step in mitigating the impact of matrix effects and achieving accurate quantification of this compound residues.
References
Protocols for Larvicidal Bioassays with Bistrifluron: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting larvicidal bioassays with bistrifluron, a potent insect growth regulator. The information is intended to guide researchers in the accurate assessment of this compound's efficacy against various larval insect species, with a particular focus on mosquitoes.
Introduction to this compound
This compound is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor.[1][2] By disrupting the formation of chitin, a crucial component of an insect's exoskeleton, this compound interferes with the molting process, leading to larval mortality.[1] This mode of action makes it a valuable tool for integrated pest management (IPM) programs, as it is more specific to insects and has lower toxicity to non-target organisms compared to many neurotoxic insecticides.[1] this compound has demonstrated efficacy against a variety of chewing insect pests, including species of Lepidoptera and Isoptera.[2][3]
Quantitative Data Summary
Table 1: Reported Larvicidal Efficacy of this compound
| Species | Instar | LC50 (ppm) | LC90 (ppm) | Exposure Time | Reference |
| Corythucha ciliata (Sycamore lace bug) | Not specified | 0.01 - 0.06 | Not Reported | 24 hours | [3] |
| Culex pipiens pallens | Not specified | Not Reported | 0.0092 | Not Reported | [4] |
Note: The LC90 value for Culex pipiens pallens is from a non-primary source and should be considered with caution.
Table 2: Example of Resistance Data for this compound
| Species | Strain | Resistance Ratio (RR) | Mechanism | Reference |
| Spodoptera litura | Bis-SEL (this compound-selected) | 113.8 | Upregulation and mutation (H866Y) of chitin synthase A |
Experimental Protocols
This section outlines a detailed, generalized protocol for conducting larvicidal bioassays with this compound. This protocol can be adapted for various insect species, including mosquito larvae.
Materials
-
This compound (analytical grade)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or acetone)
-
Distilled or deionized water
-
Rearing containers (e.g., glass beakers, plastic cups)
-
Pipettes and tips
-
Larvae of the target insect species (e.g., late 3rd or early 4th instar)
-
Larval food
-
Incubator or environmental chamber
Preparation of Stock and Test Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a minimal amount of a suitable solvent (e.g., DMSO). Subsequently, bring the solution to the final volume with distilled water.
-
Serial Dilutions: Prepare a series of test concentrations by serially diluting the stock solution with distilled water. The concentration range should be chosen to produce a range of mortality from just above the control to 100%. A preliminary range-finding test is recommended.
-
Control Group: A negative control group should be prepared using the same concentration of the solvent used for the stock solution, diluted in distilled water.
Bioassay Procedure
-
Larval Rearing: Rear the target insect larvae under controlled conditions of temperature, humidity, and photoperiod. For mosquitoes, this typically involves maintaining them in water-filled trays and providing a standard larval diet.
-
Experimental Setup:
-
Dispense a fixed volume of each test solution into individual rearing containers.
-
Introduce a known number of larvae (e.g., 20-25) into each container.
-
Each concentration, including the control, should have multiple replicates (at least 3-4).
-
-
Incubation: Place the containers in an incubator or environmental chamber with controlled temperature and photoperiod suitable for the test species.
-
Observation and Data Collection:
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.
-
Mortality is typically defined as the inability of the larvae to move when gently prodded.
-
Note any sublethal effects, such as abnormal molting or developmental delays.
-
Data Analysis
-
Corrected Mortality: If mortality is observed in the control group, the mortality in the treatment groups should be corrected using Abbott's formula:
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100
-
Where 'n' is the number of surviving larvae, 'T' is the treatment group, and 'C' is the control group.
-
-
Probit Analysis: Use probit analysis to calculate the lethal concentrations (LC50 and LC90) and their 95% confidence intervals. This statistical method linearizes the dose-response curve.
Visualizations
Experimental Workflow
Caption: A generalized workflow for conducting larvicidal bioassays with this compound.
Signaling Pathway: Chitin Biosynthesis and Inhibition by this compound
Caption: The insect chitin biosynthesis pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Field Trial Design to Assess Bistrifluron Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bistrifluron is a benzoylphenylurea insecticide that acts as a potent insect growth regulator.[1][2][3] Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton.[1][2][4][5] By disrupting the molting process, this compound effectively leads to the death of insect larvae.[5][6][7] This targeted mechanism of action makes it a valuable tool in integrated pest management (IPM) programs, offering a more environmentally friendly alternative to traditional neurotoxic insecticides.[3][6] Field trials are essential to evaluate the efficacy of this compound formulations under real-world conditions. These application notes provide detailed protocols for designing and conducting a field trial to assess the efficacy of this compound, with a focus on subterranean termites, a significant structural pest.[6][8]
Mode of Action: Chitin Synthesis Inhibition
This compound, like other benzoylphenylurea insecticides, inhibits the enzyme chitin synthase (CHS1).[2] This enzyme is critical for the polymerization of N-acetylglucosamine, the monomer that forms chitin chains. The disruption of this process prevents the proper formation of the new exoskeleton during molting.[5][6] As the insect attempts to shed its old cuticle, the lack of a functional new one results in mortality.
Figure 1. Signaling pathway of this compound's mode of action.
Experimental Protocols
This section outlines the detailed methodology for conducting a field trial to evaluate the efficacy of a this compound-based bait against subterranean termites.
1. Site Selection and Characterization
-
Criteria for Site Selection:
-
Identify areas with active subterranean termite infestations. The presence of termite mounds, foraging tunnels, or damaged wood should be confirmed.
-
The site should be large enough to accommodate multiple treatment and control plots with adequate buffer zones to prevent interference between plots.
-
Obtain necessary permissions from landowners or relevant authorities before initiating the trial.
-
-
Site Characterization:
-
Document the termite species present. This can be done through morphological identification of collected specimens.
-
Estimate the extent of the infestation in each plot. This can involve mapping the location of mounds and foraging galleries.
-
Record environmental conditions, including soil type, vegetation, and average temperature and humidity.
-
2. Experimental Design and Plot Establishment
-
Randomized Block Design: Employ a randomized block design to minimize the effects of spatial variability within the trial site.
-
Treatment Groups:
-
Plot Establishment:
-
Demarcate individual plots of a standardized size (e.g., 10m x 10m).
-
Install in-ground bait stations within each plot.[9][10] The number and placement of stations should be consistent across all plots. A common method is to place them at the cardinal compass points around a termite mound or in areas of high termite activity.[11]
-
3. Treatment Application
-
Bait Formulation: The this compound bait can be formulated as cellulose pellets.[8][11] The control bait should consist of the same cellulose matrix without this compound.
-
Application Procedure:
-
Pre-baiting: Initially, place non-toxic wood or the control bait matrix in the stations to encourage termite foraging.
-
Bait Application: Once termite activity is established in the bait stations, replace the pre-bait with the assigned this compound or control bait.
-
Record the initial weight of the bait placed in each station.
-
4. Data Collection and Monitoring
-
Monitoring Frequency: Monitor the bait stations at regular intervals (e.g., every 2-4 weeks).
-
Data to be Collected:
-
Termite Activity: Visually assess the presence or absence of live termites in the bait stations and surrounding areas.
-
Bait Consumption: At each monitoring interval, carefully remove the remaining bait, clean off any debris and termites, and weigh it. The difference between the initial and final weight represents the amount of bait consumed.
-
Colony Status: For mound-building termites, assess the condition of the mound for signs of decline, such as a lack of repair to induced damage, external cracking, and a decrease in internal mound temperature.[8][9][10]
-
Time to Colony Elimination: Determine the time from bait application to the complete cessation of termite activity in the treated plots. Previous studies have shown elimination within 14-19 weeks.[9][10]
-
Figure 2. Experimental workflow for the this compound field trial.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Termite Activity and Bait Consumption
| Treatment Group | Plot ID | Initial Termite Activity (Score 0-5) | Bait Consumption (g) at Week 4 | Bait Consumption (g) at Week 8 | Bait Consumption (g) at Week 12 | Final Termite Activity (Score 0-5) |
| Control | C1 | |||||
| Control | C2 | |||||
| 0.5% this compound | T1-A | |||||
| 0.5% this compound | T1-B | |||||
| 1.0% this compound | T2-A | |||||
| 1.0% this compound | T2-B |
*Termite activity can be scored on a scale of 0 (no activity) to 5 (high activity).
Table 2: Colony Status and Time to Elimination
| Treatment Group | Plot ID | Time to Onset of Colony Decline (weeks) | Time to Colony Elimination (weeks) |
| Control | C1 | N/A | N/A |
| Control | C2 | N/A | N/A |
| 0.5% this compound | T1-A | ||
| 0.5% this compound | T1-B | ||
| 1.0% this compound | T2-A | ||
| 1.0% this compound | T2-B |
Statistical Analysis
-
Use Analysis of Variance (ANOVA) to compare the mean bait consumption and time to colony elimination between the different treatment groups.
-
A post-hoc test, such as Tukey's HSD, can be used to identify specific differences between group means.
-
For termite activity scores, a non-parametric test like the Kruskal-Wallis test may be more appropriate.
-
A p-value of < 0.05 will be considered statistically significant.
These protocols provide a comprehensive framework for conducting a field trial to assess the efficacy of this compound. Adherence to these guidelines will ensure the generation of robust and reliable data, which is crucial for the development and registration of new pest control products. The results of such trials will help to establish optimal application rates and strategies for the effective use of this compound in termite management programs.
References
- 1. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 2. irac-online.org [irac-online.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 201593-84-2 [smolecule.com]
- 5. New Chemical Offers Eco-Friendly Solution for Controlling Destructive Drywood Termites - Modern Sciences [modernsciences.org]
- 6. Discovery: a better, more targeted termite terminator | UCR News | UC Riverside [news.ucr.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Rapid elimination of field colonies of subterranean termites (Isoptera: Rhinotermitidae) using this compound solid bait pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. complete.bioone.org [complete.bioone.org]
- 10. Efficacy of this compound Termite Bait on Coptotermes lacteus (Isoptera: Rhinotermitidae) in Southern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sumitomo-chem.com.au [sumitomo-chem.com.au]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bistrifluron Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bistrifluron. The focus is on overcoming its inherent insolubility in aqueous solutions for laboratory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor, disrupting the molting process in insects.[1] It is a highly hydrophobic molecule with very low solubility in water, which presents a significant challenge for preparing homogenous and stable aqueous solutions required for in vitro and in vivo laboratory studies.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. It is advisable to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Q3: What are the initial steps to dissolve this compound powder?
A3: To dissolve this compound powder, it is recommended to start with a small amount of a suitable organic solvent. Gentle warming and vortexing or sonication can aid in the dissolution process.
Q4: My this compound precipitates when I add the stock solution to my aqueous buffer/media. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue. Please refer to the Troubleshooting Guide section on "Precipitation During Aqueous Dilution" for detailed steps to resolve this.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature |
| Water | <0.03 mg/L | 25°C |
| Methanol | 64,000 mg/L | 20°C |
| Dichloromethane | 3,500 mg/L | 20°C |
| Acetone | Soluble (qualitative) | Not Specified |
| Dimethyl sulfoxide (DMSO) | Soluble (qualitative) | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (DMSO) or Acetone (analytical grade)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add a small volume of DMSO or acetone to the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
Gentle Heating/Sonication (Optional): If the this compound does not fully dissolve, you can warm the solution in a water bath at 37°C for 10-15 minutes or sonicate for 5-10 minutes.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for long-term storage or 4°C for short-term use. Protect from light.
Protocol 2: Preparation of Aqueous Working Solutions using a Co-Solvent
This protocol describes the preparation of aqueous working solutions of this compound from an organic stock solution for use in bioassays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or culture medium
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Medium: Warm the required volume of your aqueous buffer or culture medium to the experimental temperature (e.g., 37°C). This can help to reduce precipitation.
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in the pre-warmed aqueous medium to achieve the desired final concentrations.
-
Rapid Mixing: When adding the stock solution to the aqueous medium, ensure rapid and continuous mixing by vortexing or vigorous pipetting. This helps to disperse the this compound quickly and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration of Co-Solvent: It is crucial to keep the final concentration of the organic co-solvent (e.g., DMSO or acetone) in the aqueous working solution as low as possible, typically below 1%, to avoid solvent-induced artifacts in your experiment.
-
Visual Inspection: After preparation, visually inspect the working solutions for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
Troubleshooting Guides
Issue: this compound Powder Will Not Dissolve in the Organic Solvent
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Gradually add more of the organic solvent while vortexing. |
| Low temperature | Gently warm the solution in a water bath (37°C) or sonicate for a short period. |
| Impure this compound | Ensure you are using a high-purity analytical grade of this compound. |
Issue: Precipitation During Aqueous Dilution
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Try preparing a more dilute stock solution or a lower final concentration in the aqueous medium. |
| Cold aqueous medium | Pre-warm your aqueous buffer or culture medium to the experimental temperature before adding the this compound stock solution. |
| Slow mixing | Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal. |
| High final concentration of organic co-solvent | Keep the final concentration of the organic co-solvent (e.g., DMSO, acetone) in your working solution as low as possible (ideally <1%). |
| Saturation of the aqueous medium | Consider adding a non-ionic surfactant such as Tween® 20 or Tween® 80 (at a low, non-toxic concentration, e.g., 0.01-0.1%) to your aqueous medium to improve the solubility of this compound. Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome. |
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action - Inhibition of Chitin Synthesis
Caption: this compound inhibits the Chitin Synthase enzyme in the insect chitin biosynthesis pathway.
Diagram 2: Experimental Workflow for Preparing Aqueous Solutions of this compound
Caption: A logical workflow for preparing aqueous solutions of this compound for laboratory experiments.
References
Technical Support Center: Investigating Bistrifluron Resistance in Lepidoptera
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify the mechanisms of bistrifluron resistance in Lepidoptera.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a benzoylurea insecticide that acts as a chitin synthesis inhibitor.[1] Chitin is a crucial component of the insect's exoskeleton. By inhibiting chitin synthesis, this compound disrupts the molting process, leading to larval mortality.
Q2: What are the primary mechanisms of this compound resistance observed in Lepidoptera?
The primary mechanisms of resistance to this compound and other chitin synthesis inhibitors in Lepidoptera and other insects include:
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Target-site resistance: This involves mutations in or overexpression of the chitin synthase gene (CHS1), the direct target of this compound. A specific mutation, H866Y, in the catalytic domain of chitin synthase A has been identified in Spodoptera litura, leading to increased resistance.[2]
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Metabolic resistance: This is the detoxification of the insecticide by enzymes before it can reach its target site. Cytochrome P450 monooxygenases are strongly implicated in this process.[3][4] The use of synergists like piperonyl butoxide (PBO), a P450 inhibitor, can help determine the involvement of this mechanism.
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Cuticular resistance: Changes in the insect's cuticle, such as thickening or altered composition of cuticular hydrocarbons, can reduce the penetration rate of the insecticide into the insect's body.[5] This is often associated with the overexpression of genes involved in cuticle formation.[5]
Q3: How can I determine if a Lepidopteran population is resistant to this compound?
Resistance can be determined by conducting dose-response bioassays with both a suspected resistant field population and a known susceptible laboratory strain. By comparing the LC50 (lethal concentration required to kill 50% of the population) values of the two populations, a resistance ratio (RR) can be calculated (RR = LC50 of field population / LC50 of susceptible strain). An RR value significantly greater than 1 indicates resistance.[6][7]
Q4: What are the first steps I should take to investigate the mechanism of resistance in my resistant population?
A logical first step is to perform synergist bioassays. Using piperonyl butoxide (PBO) with this compound can indicate if metabolic resistance via cytochrome P450s is a contributing factor. If synergism is observed (i.e., the resistance ratio decreases significantly in the presence of PBO), it suggests P450-mediated detoxification. Subsequently, molecular studies targeting the chitin synthase gene (CHS1) should be conducted to look for mutations and changes in expression levels.
Troubleshooting Guides
Bioassay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High control mortality (>20%) | - Contaminated diet or rearing conditions.- Unhealthy insect colony.- Stressful experimental conditions (e.g., temperature, humidity). | - Ensure all equipment is sterile and the diet is fresh.- Use healthy, age-synchronized larvae for assays.- Maintain optimal environmental conditions for the insect species. |
| Inconsistent LC50 values between replicates | - Inaccurate insecticide concentrations.- Non-uniform application of insecticide to the diet.- Genetic variability within the insect population. | - Prepare fresh serial dilutions for each replicate.- Ensure thorough mixing of the insecticide into the diet.- If using a field population, consider establishing an isofemale line to reduce genetic heterogeneity. |
| No clear dose-response relationship | - Insecticide degradation.- The tested concentrations are too high or too low.- The population has extremely high resistance or is highly susceptible. | - Store insecticide stock solutions properly and prepare fresh dilutions for each assay.- Conduct a preliminary range-finding experiment to determine the appropriate concentration range.- Adjust the concentration range to bracket the expected LC50. |
Molecular Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Failure to amplify the chitin synthase gene (CHS1) via PCR | - Poor DNA/RNA quality.- Non-specific or poorly designed primers.- Inappropriate PCR conditions. | - Use a standardized nucleic acid extraction protocol and verify quality/quantity with a spectrophotometer.- Design new primers based on conserved regions of the CHS1 gene from related species.- Optimize the annealing temperature and extension time of the PCR cycle. |
| No significant difference in CHS1 gene expression between resistant and susceptible strains | - The timing of sample collection is not optimal (gene expression may vary with developmental stage and exposure to insecticide).- Target-site resistance is not the primary mechanism.- Inappropriate reference genes were used for normalization in qPCR. | - Collect samples at various time points post-insecticide exposure and across different larval instars.- Investigate other resistance mechanisms (e.g., metabolic resistance).- Validate reference genes to ensure stable expression across different conditions. |
| Difficulty interpreting sequencing data for CHS1 mutations | - Poor quality sequencing reads.- The presence of multiple CHS gene isoforms.- The mutation is in a non-coding region affecting gene regulation. | - Ensure high-quality DNA is sent for sequencing and check the chromatograms for clarity.- Align sequences with known CHS1 gene structures to identify exons and introns.- Sequence and analyze the promoter and other regulatory regions of the gene. |
Quantitative Data Summary
The following table summarizes resistance ratios and fitness costs associated with this compound resistance in Spodoptera litura.
| Strain | Parameter | Value | Reference |
| This compound-resistant (Bis-SEL) | Resistance Ratio (RR) | 113.8-fold | [2][6] |
| This compound-susceptible (Bis-UNSEL) | Resistance Ratio (RR) | ~1.0-fold | [6] |
| Bis-SEL vs. Bis-UNSEL | Intrinsic rate of increase (r) | Significantly higher in Bis-SEL | [6] |
| Bis-SEL vs. Bis-UNSEL | Net reproductive rate (R0) | Significantly higher in Bis-SEL | [6] |
| Bis-SEL vs. Bis-UNSEL | Mean generation time (T) | Lower in Bis-SEL | [6] |
Experimental Protocols
Dose-Response Bioassay (Leaf-Dip Method)
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Preparation of Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this, create a series of at least five serial dilutions in distilled water containing 0.1% Triton X-100. A control solution should contain only distilled water and 0.1% Triton X-100.
-
Leaf Treatment: Dip fresh host plant leaves (e.g., cabbage for Plutella xylostella) into each insecticide dilution for 30 seconds. Allow the leaves to air dry completely.
-
Experimental Setup: Place one treated leaf into a Petri dish lined with a moist filter paper.
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Insect Infestation: Introduce 10-20 third-instar larvae into each Petri dish.
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Incubation: Maintain the Petri dishes at a constant temperature and humidity with a set photoperiod.
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Data Collection: Record larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
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Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 values and their 95% confidence intervals. Calculate the resistance ratio (RR).
Synergist Bioassay
-
Follow the same procedure as the dose-response bioassay.
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Prepare an additional set of this compound dilutions that also contain a sub-lethal concentration of piperonyl butoxide (PBO). The concentration of PBO should be determined in preliminary assays to ensure it does not cause significant mortality on its own.
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Compare the LC50 of this compound alone with the LC50 of this compound in the presence of PBO.
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Calculate the Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound + PBO. An SR value greater than 5 is generally considered indicative of P450-mediated detoxification.
Chitin Synthase Gene (CHS1) Expression Analysis (qPCR)
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RNA Extraction: Extract total RNA from third-instar larvae of both resistant and susceptible strains using a standard TRIzol-based method or a commercial kit.
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cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR: Perform quantitative PCR using SYBR Green chemistry and primers specific to the CHS1 gene. Include at least two validated housekeeping genes (e.g., actin, GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the CHS1 gene in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.
Sequencing of the Chitin Synthase Gene (CHS1)
-
DNA Extraction: Extract genomic DNA from individual larvae of both resistant and susceptible strains.
-
PCR Amplification: Amplify overlapping fragments of the CHS1 gene using PCR with primers designed to cover the entire coding sequence.
-
PCR Product Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and susceptible individuals to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Visualizations
Caption: Mechanism of this compound action and target-site resistance.
Caption: Experimental workflow for identifying this compound resistance.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The fitness advantages of this compound resistance related to chitin synthase A in Spodoptera litura (Fab.) (Noctuidae: Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound resistance on the biological traits of Spodoptera litura (Fab.) (Noctuidae: Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
Technical Support Center: Optimizing Bistrifluron Bait Station Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bistrifluron bait station design for termite palatability.
Frequently Asked Questions (FAQs)
Q1: What is the general efficacy of this compound as a termite bait toxicant?
A1: this compound, a chitin synthesis inhibitor, has demonstrated high efficacy in eliminating subterranean termite colonies. Field studies have shown that baits containing this compound can eliminate termite colonies within several weeks to a few months. For instance, one study reported that 83% of Coptotermes acinaciformis colonies were eliminated or moribund after 8 weeks of exposure to 0.5% and 1.0% this compound baits. Another field trial on Coptotermes lacteus resulted in colony elimination within 14-19 weeks.
Q2: What is the mode of action of this compound in termites?
A2: this compound is a benzoylphenylurea compound that acts as a chitin synthesis inhibitor. Chitin is a crucial component of a termite's exoskeleton. When termites ingest this compound, it disrupts the synthesis of new chitin, which is essential for the molting process. Consequently, termites are unable to properly molt and die, leading to a gradual decline and eventual elimination of the colony.
Q3: What factors can influence the palatability and consumption of this compound baits?
A3: Several factors can affect termite feeding behavior and bait consumption, including:
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Bait Matrix Composition: The type of cellulose and the presence of feeding stimulants or deterrents in the bait matrix are critical. The digestibility and nutritional value of the matrix can encourage or discourage feeding.
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Active Ingredient Concentration: While a lethal dose is necessary, excessively high concentrations of the active ingredient may deter termites from feeding.
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Bait Architecture: The physical form of the bait, such as pellets or a solid matrix, can influence termite tunneling and consumption. The presence of gaps in the matrix may promote tunneling and feeding.
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Environmental Conditions: Factors such as temperature and moisture can affect termite foraging activity and, consequently, bait discovery and consumption.
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Termite Species: Different termite species may exhibit different feeding preferences and sensitivities to active ingredients.
Q4: How is bait consumption by termites quantified in a laboratory setting?
A4: In laboratory bioassays, bait consumption is typically measured by the reduction in the dry weight of the bait material after a specific feeding period. The initial dry weight of the bait is recorded before it is offered to the termites. At the end of the experiment, the remaining bait is cleaned of debris, oven-dried, and weighed again. The difference between the initial and final dry weights represents the amount of bait consumed.
Troubleshooting Guides
Issue 1: Low or no bait consumption in laboratory choice tests.
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Question: My two-choice feeding assay shows that termites are avoiding the this compound-treated bait and primarily feeding on the control bait. What could be the issue?
-
Answer:
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Active Ingredient Concentration: The concentration of this compound in your bait matrix may be too high, causing feeding deterrence. Consider preparing baits with a lower concentration of the active ingredient and repeating the assay.
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Bait Matrix Composition: The components of your bait matrix may be unpalatable to the termite species you are testing. Review the literature for preferred cellulose sources and feeding stimulants for your target species. You could also conduct a preliminary no-choice test with just the bait matrix (without the active ingredient) to assess its baseline palatability.
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Contamination: Ensure that all containers and materials used for bait preparation and the bioassay are clean and free from any chemical residues that could repel termites.
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Acclimation Period: Allow termites a sufficient acclimation period in the test arenas before introducing the baits. This can reduce stress-related effects on their feeding behavior.
-
Issue 2: High mortality in control groups during feeding bioassays.
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Question: I am observing significant termite mortality in my control group (untreated bait) during a no-choice feeding test. What could be causing this?
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Answer:
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Environmental Stress: Check the temperature and humidity levels in your experimental setup. Sub-optimal conditions can cause stress and mortality in termites.
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Pathogen Contamination: The sand or soil substrate, or the termites themselves, may be contaminated with entomopathogenic fungi or other pathogens. Ensure all materials are properly sterilized before use.
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Handling Stress: Excessive or improper handling of termites during collection and setup can lead to injury and subsequent mortality.
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Starvation: While unlikely if they are consuming the control bait, ensure the control bait matrix is a suitable food source that can sustain the termites for the duration of the experiment.
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Issue 3: Inconsistent results across replicates in feeding preference studies.
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Question: The results of my feeding preference assays are highly variable between replicates. What are the potential sources of this inconsistency?
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Answer:
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Inter-colony Variation: Different termite colonies can exhibit significant variation in their feeding preferences and behavior. If possible, use termites from a single, large colony for all replicates to minimize this variability.
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Uneven Termite Numbers: Ensure that each replicate contains the same number and caste ratio of termites. A precise method is to weigh groups of termites to ensure a consistent biomass in each replicate.
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Non-uniform Bait Preparation: Inconsistencies in the preparation of the bait matrix, such as uneven distribution of the active ingredient or variations in moisture content, can lead to variable results. Standardize your bait preparation protocol.
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Environmental Gradients: Subtle gradients in temperature, light, or humidity within the incubator or experimental area can influence termite behavior. Randomize the placement of your replicates to mitigate these effects.
-
Quantitative Data
Table 1: Efficacy of this compound Baits Against Subterranean Termites in Field Trials
| Termite Species | This compound Concentration | Time to Colony Elimination/Morbidity | Bait Consumed (Average) | Reference |
| Coptotermes acinaciformis | 0.5% and 1.0% | 8 weeks (83% of colonies) | Not Specified | |
| Coptotermes lacteus | Not Specified | 19 weeks (Trial 1) | 105 g (single treatment), 147 g (dual treatment) | |
| Coptotermes lacteus | Not Specified | 14 weeks (Trial 2) | 85 g |
Table 2: Laboratory Bioassay Data on this compound Efficacy
| Termite Species | This compound Concentration | Observation Period | Mortality | Reference |
| Coptotermes formosanus | 0.5% | 42 days | 100% | |
| Incisitermes minor | Not Specified | 60 days | >96% |
Experimental Protocols
1. Two-Choice Feeding Bioassay
This protocol is designed to assess the feeding preference of termites between a this compound-treated bait and an untreated control bait.
-
Materials:
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Petri dishes or similar containers
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Sand or a sand/vermiculite mixture
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Distilled water
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Termites (workers and a small number of soldiers) from a single colony
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This compound-treated bait matrix
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Untreated control bait matrix
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Analytical balance
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Drying oven
-
-
Procedure:
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Prepare the bait matrices. The treated matrix should contain a known concentration of this compound. The control matrix should be identical but without the active ingredient.
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Record the initial dry weight of both the treated and control baits for each replicate.
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Place a standardized amount of sand or sand/vermiculite mixture into each container and moisten it with distilled water.
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Place the pre-weighed treated and control baits on opposite sides of each container.
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Introduce a known number of termites (e.g., 400 workers) into the center of each container, equidistant from the two baits.
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Place the containers in an incubator under controlled conditions (e.g., 25-28°C and >85% relative humidity) in the dark for a predetermined period (e.g., 28 days).
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At the end of the experimental period, count the number of surviving termites.
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Carefully remove the remaining bait from each container, clean off any debris, and oven-dry them to a constant weight.
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Record the final dry weight of the treated and control baits.
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Calculate the amount of each bait consumed by subtracting the final dry weight from the initial dry weight.
-
2. No-Choice Feeding Test
This protocol is used to evaluate the toxicity of a this compound-treated bait when no alternative food source is available.
-
Procedure:
-
Follow steps 1-3 from the Two-Choice Feeding Bioassay protocol.
-
Place a single, pre-weighed this compound-treated bait in each container. A separate set of replicates with untreated bait should be set up as a control.
-
Introduce a known number of termites into each container.
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Incubate the containers under controlled conditions.
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Record termite mortality at regular intervals (e.g., daily or weekly).
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At the end of the experiment, determine the final bait consumption as described in the two-choice protocol.
-
Visualizations
Caption: Workflow for a two-choice termite feeding assay.
Caption: Mode of action of this compound as a chitin synthesis inhibitor.
Troubleshooting matrix effects in Bistrifluron residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Bistrifluron residues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound residue analysis, from sample preparation to final detection.
Diagram: Troubleshooting Workflow for this compound Analysis
Caption: Troubleshooting decision tree for common issues in this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Use a guard column and replace the analytical column if necessary. |
| Inappropriate mobile phase composition. | Optimize the mobile phase, ensuring proper pH and solvent strength. For this compound, a mobile phase of acetonitrile and water with ammonium acetate is often used.[1] | |
| Co-eluting matrix components. | Improve sample cleanup using appropriate sorbents (e.g., PSA, C18) in the QuEChERS method.[2] | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Ensure thorough homogenization of the sample. Optimize the extraction solvent; acetonitrile is commonly used for this compound.[1] |
| Analyte degradation during sample preparation. | This compound, like other benzoylureas, can be susceptible to degradation. Ensure the pH of the extraction and final solution is controlled. Protect samples from light and store at appropriate temperatures. | |
| Loss of analyte during cleanup steps. | Evaluate the choice of cleanup sorbents. For some matrices, certain sorbents may retain the analyte. | |
| High Relative Standard Deviation (%RSD) in Replicates | Inconsistent sample homogenization. | Implement a standardized and thorough homogenization protocol for all samples. |
| Variability in manual extraction steps. | Use an automated shaker for extraction and ensure consistent timing for all steps. | |
| Instrument injection variability. | Perform an injection precision test on the LC system. | |
| Significant Signal Suppression or Enhancement | Matrix effects from co-extracted compounds. | Dilution: Dilute the final extract to reduce the concentration of interfering matrix components.[3] |
| Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. | ||
| Isotope-Labeled Internal Standard: If available, use a stable isotope-labeled internal standard for this compound to correct for both extraction efficiency and matrix effects. | ||
| Enhanced Cleanup: Incorporate additional cleanup steps or different sorbents (e.g., graphitized carbon black for pigmented matrices) in your QuEChERS protocol. |
Frequently Asked Questions (FAQs)
1. What is the most common sample preparation method for this compound residue analysis?
The most common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[2][4] This method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of salts and sorbents like PSA (primary secondary amine) and C18.[1][5]
2. What are typical matrix effects observed for this compound and how can they be quantified?
Matrix effects in this compound analysis, typically performed with LC-MS/MS, can manifest as either signal suppression or enhancement. This is caused by co-eluting compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's source. The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound at the same concentration in a blank matrix extract.
Equation for Matrix Effect (%): ME (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement. For many pesticides in complex matrices like fruits and vegetables, signal suppression is more common.
Table: Representative Matrix Effects for Pesticides in Various Food Matrices
| Matrix | Pesticide Class | Observed Matrix Effect (%) |
| Tomato | Various | -20 to +15 |
| Pepper | Various | -30 to +10 |
| Orange | Various | -45 to +5 |
| Leafy Greens | Various | -50 to -10 |
| Cereals | Benzoylureas | -60 to -20 |
Note: This table provides a general range of expected matrix effects based on published data for various pesticides. The actual matrix effect for this compound should be determined experimentally for each specific matrix.
3. What are the optimal LC-MS/MS parameters for this compound detection?
This compound is typically analyzed using a C18 reversed-phase column with a gradient elution of acetonitrile and water containing a modifier like ammonium acetate.[1] Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (MRM).[1]
Diagram: General Workflow for this compound Residue Analysis
Caption: Standard workflow for this compound residue analysis from sample to report.
4. How can I improve the sensitivity of my this compound analysis?
To improve sensitivity, you can:
-
Optimize MS/MS parameters: Ensure that the collision energy and other MS parameters are optimized for the specific this compound MRM transitions.
-
Minimize matrix effects: As signal suppression is a common issue, applying the mitigation strategies described above (dilution, matrix-matched standards) can improve the signal-to-noise ratio.
-
Increase sample injection volume: If the matrix effects are minimal, a larger injection volume can increase the on-column amount of analyte.
-
Concentrate the final extract: If compatible with the solvent and matrix, the final extract can be carefully evaporated and reconstituted in a smaller volume.
5. Are there any known stability issues with this compound during sample storage and analysis?
While specific stability data for this compound in all matrices is not widely published, benzoylurea insecticides can be susceptible to hydrolysis under certain pH conditions. It is recommended to store samples and extracts at low temperatures (e.g., -20°C) and to analyze them as soon as possible after extraction. If delays are expected, it is advisable to perform a stability study in the specific matrix.
Experimental Protocols
Detailed Protocol: this compound Residue Analysis in Vegetables, Fruits, and Tea Leaves using QuEChERS and LC-MS/MS
This protocol is adapted from established methods for pesticide residue analysis.[1]
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For dry samples like tea, add 10 mL of water and allow to sit for 30 minutes before adding acetonitrile.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final Extract: The supernatant is the final extract.
2. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: Water with 5 mmol/L ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 2.0 50 50 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions for this compound:
Precursor Ion (m/z) Product Ion (m/z) 445.0 183.0 (Quantifier) | 445.0 | 211.0 (Qualifier) |
-
Electron Spray Voltage: -4000V.[1]
-
Dry Gas Temperature: 350 °C.[1]
-
Dry Gas Flow: 10.0 L/min.[1]
-
3. Quantification
Quantification is typically performed using an external standard method with matrix-matched calibration curves to correct for matrix effects.[3] The calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the standards.
References
Technical Support Center: Improving the Stability of Bistrifluron in Field Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Bistrifluron in various field formulations.
Troubleshooting Guide
This guide addresses common stability issues encountered during the formulation of this compound.
Issue 1: Rapid degradation of this compound in aqueous spray solutions.
-
Question: My this compound formulation shows significant degradation shortly after dilution in water for spray application. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation in aqueous solutions is often due to alkaline hydrolysis. This compound, like many benzoylphenylurea insecticides, is susceptible to breakdown in alkaline conditions (high pH). The rate of hydrolysis increases with both pH and temperature.
Troubleshooting Steps:
-
Measure the pH of your dilution water: Use a calibrated pH meter to determine the pH of the water source you are using for dilution. Water from many sources can be alkaline.
-
Incorporate a buffering agent: If the pH is above 7, add a suitable buffering agent to the formulation or the spray tank to maintain a slightly acidic to neutral pH (ideally between 4 and 7).
-
Control temperature: Avoid preparing and storing spray solutions at elevated temperatures for extended periods.
-
Issue 2: Loss of efficacy of this compound formulation upon exposure to sunlight.
-
Question: I am observing a significant loss of this compound's insecticidal activity in field trials, especially in areas with high sun exposure. Why is this happening and what can be done?
-
Answer: this compound can undergo photodegradation when exposed to ultraviolet (UV) radiation from sunlight. This process breaks down the active ingredient, reducing its efficacy.
Troubleshooting Steps:
-
Incorporate a UV protectant: Add a UV-absorbing or light-scattering agent to your formulation. Examples of UV protectants used in agrochemical formulations include lignins and certain organic compounds that absorb in the UV spectrum.
-
Optimize application timing: Apply the formulation during periods of lower UV intensity, such as early morning or late evening, to minimize exposure to direct sunlight immediately after application.
-
Consider microencapsulation: Encapsulating this compound in a protective matrix can shield it from UV radiation.
-
Issue 3: Physical instability of the formulation (e.g., sedimentation in Suspension Concentrates, phase separation in Emulsifiable Concentrates).
-
Question: My Suspension Concentrate (SC) formulation of this compound is showing significant sedimentation, or my Emulsifiable Concentrate (EC) is separating into layers. How can I improve the physical stability?
-
Answer: Physical instability in formulations can be caused by a variety of factors, including improper selection or concentration of surfactants, dispersants, and emulsifiers, as well as issues with particle size.
Troubleshooting Steps for Suspension Concentrates (SC):
-
Optimize dispersant and wetting agent: Ensure you are using compatible and effective dispersants and wetting agents at appropriate concentrations. These are crucial for keeping the solid this compound particles suspended in the aqueous phase.
-
Control particle size: The particle size of the suspended this compound is critical. A smaller and more uniform particle size distribution generally leads to better stability. Milling the active ingredient to the optimal size is a key step.
-
Incorporate a rheology modifier: Adding a thickening agent, such as xanthan gum, can increase the viscosity of the continuous phase and help prevent settling of the solid particles.
Troubleshooting Steps for Emulsifiable Concentrates (EC):
-
Select appropriate emulsifiers: The choice of emulsifier system is critical for the stability of the emulsion upon dilution. A blend of non-ionic and anionic surfactants is often used to achieve a stable oil-in-water emulsion.
-
Ensure compatibility of components: All components of the EC formulation (active ingredient, solvent, emulsifiers) must be compatible and soluble in each other to form a stable concentrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are:
-
Hydrolysis: Breakdown in the presence of water, which is significantly accelerated by alkaline pH and higher temperatures.
-
Photodegradation: Degradation caused by exposure to UV radiation from sunlight.
-
Microbial Degradation: Slower degradation by microorganisms in the soil and environment.
Q2: What are the ideal storage conditions for this compound formulations?
A2: To maximize shelf life, this compound formulations should be stored in a cool, dry, and dark place. Avoid exposure to extreme temperatures and direct sunlight. The packaging should be tightly sealed to prevent moisture absorption and degradation.
Q3: What analytical methods are recommended for quantifying this compound in stability studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the routine analysis of this compound. For higher sensitivity and selectivity, especially when identifying degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Quantitative Data Summary
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the hydrolysis half-life of this compound under different conditions.
| Temperature (°C) | pH | Hydrolysis Half-life (days) |
| 20 | 7.0 | Stable |
| 20 | 9.0 | 10.9 |
| 40 | 7.0 | 20.6 |
| 40 | 9.0 | 1.5 |
Experimental Protocols
1. Accelerated Stability Study Protocol
This protocol is designed to quickly assess the chemical and physical stability of a this compound formulation under elevated temperature conditions.
-
Objective: To determine the stability of the formulation over a simulated two-year period.
-
Methodology:
-
Place a known quantity of the this compound formulation in a sealed, inert container that mimics the final packaging.
-
Store the container in a temperature-controlled oven at 54 ± 2°C for 14 days.
-
At time zero and after 14 days, remove samples for analysis.
-
Analyze the samples for the concentration of this compound using a validated HPLC-UV method.
-
Visually inspect the formulation for any physical changes, such as color change, phase separation, sedimentation, or crystal growth.
-
The formulation is considered stable if the active ingredient content does not decrease by more than a predefined percentage (e.g., 5%) and no significant physical changes are observed.
-
2. Photostability Testing Protocol
This protocol evaluates the stability of a this compound formulation when exposed to a light source that mimics sunlight.
-
Objective: To assess the impact of light exposure on the stability of the formulation.
-
Methodology:
-
Apply a thin layer of the formulation to an inert surface (e.g., a glass plate).
-
Expose the sample to a light source capable of emitting a spectrum similar to sunlight (e.g., a xenon arc lamp) in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a control sample that is protected from light by wrapping it in aluminum foil and place it in the same chamber to control for temperature effects.
-
After the exposure period, extract the this compound from both the exposed and control samples using a suitable solvent.
-
Analyze the extracts using a validated HPLC-UV method to determine the concentration of this compound.
-
Compare the concentration of this compound in the exposed sample to the control sample to determine the extent of photodegradation.
-
Visualizations
Caption: Major degradation pathways for this compound in field formulations.
Caption: Workflow for improving the stability of this compound formulations.
Technical Support Center: Application of Bistrifluron for Drywood Termite Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Bistrifluron for drywood termite control. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common challenges encountered during the experimental application of this compound for drywood termite control.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Termite Mortality | 1. Bait Refusal: Termites may not be consuming the bait matrix. 2. Incorrect Concentration: The concentration of this compound may be too high, causing feeding deterrence, or too low to be effective. 3. Environmental Factors: Temperature and humidity may not be optimal for termite feeding activity. 4. Termite Species Variation: Different drywood termite species may have varying susceptibility to this compound. | 1. Optimize Bait Matrix: Experiment with different cellulose-based materials. Consider adding feeding stimulants or attractants like pinene, which has been shown to increase mortality to over 95% from 70% with the insecticide alone.[1] 2. Concentration Optimization: Test a range of concentrations. Studies on Incisitermes minor have shown high efficacy at 0.1% and 0.5% (wt/wt).[2][3] Higher concentrations (e.g., 5,000 ppm) may cause feeding deterrence in some species. 3. Control Environment: Maintain optimal conditions for the target termite species. For many drywood termites, this is typically between 25-28°C and >90% relative humidity. 4. Species-Specific Testing: Conduct preliminary bioassays to determine the optimal concentration and bait matrix for the specific drywood termite species you are studying. |
| Inconsistent Results Across Replicates | 1. Uneven Distribution of this compound in Bait: The active ingredient may not be homogenously mixed within the bait matrix. 2. Variable Termite Health: The initial health and vigor of termites in different replicates may vary. 3. Micro-environmental Differences: Slight variations in temperature, humidity, or light exposure across replicates can affect termite behavior. | 1. Thorough Mixing: Ensure a homogenous mixture of this compound in the bait matrix. When using a solvent, ensure it is fully evaporated before presenting the bait to termites. 2. Standardize Termite Groups: Use termites from the same colony and of a similar age and caste for all replicates. Acclimate them to the experimental conditions before starting the bioassay. 3. Consistent Environmental Control: Use an incubator or environmental chamber to maintain consistent conditions for all replicates. |
| Solvent-Related Issues (e.g., Acetone) | 1. Toxicity of Solvent: The solvent used to dissolve this compound may be toxic or repellent to termites. Acetone, while effective for dissolving this compound in lab settings, is flammable and has a strong odor, making it impractical for field applications.[1][4] 2. Incomplete Evaporation: Residual solvent in the bait can deter feeding. | 1. Alternative Solvents: Explore less volatile and less repellent organic solvents such as ethanol or methanol for laboratory preparations.[5] 2. Solvent-Free Formulation: Investigate methods of incorporating this compound into a cellulose powder or wood-based matrix without the use of a solvent, such as through a dry mixing process or by using a carrier that can be mixed with water. 3. Complete Evaporation: Ensure the solvent has completely evaporated from the treated wood or bait matrix before introducing termites. This can be achieved by air-drying in a fume hood for an extended period. |
| Slow Colony Collapse | 1. Delayed Mode of Action: this compound is a chitin synthesis inhibitor, and its effects are only apparent when termites molt. This results in a delayed colony collapse, which can take up to two months.[6] 2. Limited Horizontal Transfer: The active ingredient may not be effectively transferred throughout the colony. | 1. Patience and Monitoring: Understand that the delayed mode of action is inherent to this compound. Monitor termite activity and bait consumption over an extended period. 2. Facilitate Transfer: Ensure the bait is palatable and strategically placed to be accessed by a significant portion of the foraging population. Studies have shown that even a small percentage of donor termites (5%) can effectively transfer a lethal dose to the rest of the colony, leading to 100% mortality within 90 days.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound in drywood termites?
A1: this compound is a chitin synthesis inhibitor (CSI).[7] It interferes with the production of chitin, a key component of the termite's exoskeleton.[8] When termites attempt to molt, they are unable to form a new, functional exoskeleton, which leads to their death.[6][8] This mode of action is specific to insects and other arthropods that molt.
Q2: How is this compound transferred within a drywood termite colony?
A2: this compound is a non-repellent, slow-acting insecticide, which allows for its transfer throughout the colony.[9] Foraging termites consume the baited material and then share it with their nestmates, including soldiers and reproductives, through social behaviors like trophallaxis (mutual feeding).[9] This horizontal transfer is crucial for the elimination of the entire colony. Research on Incisitermes minor has demonstrated that even when only 5% of the population is exposed to this compound-treated material, 100% mortality can be achieved within 90 days through this transfer.[2][3]
Q3: What concentrations of this compound are most effective against drywood termites?
A3: Laboratory studies on the western drywood termite (Incisitermes minor) have shown that this compound is highly effective at concentrations of 0.1% and 0.5% (wt/wt) in a wood-based bait. In no-choice bioassays, these concentrations resulted in 99% mortality within 60 days.[2][3] It is important to note that higher concentrations may lead to bait deterrence.
Q4: How long does it take for this compound to eliminate a drywood termite colony?
A4: Due to its delayed mode of action, which is dependent on the molting cycle of the termites, colony collapse is not immediate. Field observations and laboratory studies suggest that it can take approximately two months for a full colony collapse to occur after the introduction of this compound bait.[6]
Q5: Are there any known resistance issues with this compound in drywood termites?
A5: Currently, there is no documented evidence of resistance to this compound specifically in drywood termite populations. However, as with any insecticide, the potential for resistance development exists. Continuous monitoring and responsible use are recommended to mitigate this risk.
Q6: Can attractants be used to enhance the efficacy of this compound baits?
A6: Yes, research has shown that the addition of attractants, such as the pine terpene pinene, can significantly increase the mortality rate of drywood termites. In one study, the combination of this compound with pinene resulted in over 95% mortality, compared to 70% with this compound alone.[1]
Quantitative Data
The following tables summarize quantitative data from various studies on the efficacy of this compound against drywood and other termite species.
Table 1: Efficacy of this compound against the Western Drywood Termite (Incisitermes minor) in Laboratory Bioassays
| Bioassay Type | This compound Concentration (wt/wt) | Mean Mortality (%) at Day 60 |
| No-Choice | 0.1% | 99% |
| No-Choice | 0.5% | 99% |
| Choice | 0.1% | 96% |
Source: Poulos, N. A., et al. (2025). Toxicity and horizontal transfer of chitin synthesis inhibitors in the western drywood termite (Blattodea: Kalotermitidae). Journal of Economic Entomology.[2][3]
Table 2: Horizontal Transfer of this compound in Incisitermes minor
| Donor to Recipient Ratio | Time to 100% Mortality (Days) |
| 1:19 (5% Donors) | 90 |
| 10:10 (50% Donors) | 90 |
Source: Poulos, N. A., et al. (2025). Toxicity and horizontal transfer of chitin synthesis inhibitors in the western drywood termite (Blattodea: Kalotermitidae). Journal of Economic Entomology.[2][3]
Experimental Protocols
1. Protocol for No-Choice Bioassay to Evaluate this compound Efficacy
This protocol is adapted from the methodology described by Poulos et al. (2025).
-
Objective: To determine the mortality rate of drywood termites when exposed to a specific concentration of this compound in a forced-feeding scenario.
-
Materials:
-
Drywood termites (e.g., Incisitermes minor) of similar age and caste.
-
This compound (technical grade).
-
Solvent (e.g., acetone or ethanol).
-
Wood blocks or cellulose-based matrix (e.g., filter paper).
-
Petri dishes or other suitable containers.
-
Environmental chamber or incubator.
-
-
Procedure:
-
Prepare the desired concentrations of this compound by dissolving the technical grade material in a suitable solvent.
-
Apply a known volume of the this compound solution evenly to the wood blocks or cellulose matrix.
-
Allow the solvent to completely evaporate in a fume hood.
-
Place the treated material into a Petri dish.
-
Introduce a known number of termites into the Petri dish.
-
Seal the Petri dish with a ventilated lid to allow for air exchange while preventing escape.
-
Place the Petri dishes in an environmental chamber maintained at optimal conditions for the termite species.
-
Record termite mortality at regular intervals (e.g., daily or weekly) for a predetermined period (e.g., 60 days).
-
Include a control group with a solvent-treated, this compound-free matrix.
-
2. Protocol for Choice Bioassay to Assess Bait Acceptance
-
Objective: To evaluate whether drywood termites will preferentially feed on untreated material when given a choice between treated and untreated bait.
-
Procedure:
-
Follow steps 1-3 from the no-choice bioassay protocol.
-
In each Petri dish, place one this compound-treated wood block and one untreated (solvent only) wood block of the same size and material.
-
Introduce a known number of termites into the center of the Petri dish, equidistant from both wood blocks.
-
Follow steps 6-9 from the no-choice bioassay protocol.
-
At the end of the experiment, the amount of consumption of both the treated and untreated wood blocks can be determined by weighing them after cleaning off any debris.
-
3. Protocol for Horizontal Transfer Bioassay
-
Objective: To quantify the extent of this compound transfer from "donor" termites to "recipient" termites.
-
Procedure:
-
Prepare a this compound-treated bait matrix as described in the no-choice protocol.
-
Expose a group of "donor" termites to the treated bait for a specific period (e.g., 24-48 hours).
-
In a separate container, place a group of "recipient" termites that have not been exposed to this compound.
-
Introduce the "donor" termites into the container with the "recipient" termites.
-
Provide an untreated food source for the mixed group.
-
Monitor and record mortality in both the donor and recipient groups over time.
-
Visualizations
Caption: Troubleshooting workflow for low mortality in this compound experiments.
Caption: Signaling pathway of this compound leading to colony collapse.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Toxicity and horizontal transfer of chitin synthesis inhibitors in the western drywood termite (Blattodea: Kalotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mypmp.net [mypmp.net]
- 5. US6875440B2 - Method for controlling termite - Google Patents [patents.google.com]
- 6. licentokil.com [licentokil.com]
- 7. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 8. New Chemical Offers Eco-Friendly Solution for Controlling Destructive Drywood Termites - Modern Sciences [modernsciences.org]
- 9. escholarship.org [escholarship.org]
Enhancing the efficacy of Bistrifluron through synergistic compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bistrifluron and exploring synergistic compounds to enhance its efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent mortality in bioassays | 1. Variable Insecticide Exposure: Uneven application of this compound to the substrate or insects.[1] 2. Insect Vigor: Differences in age, health, or nutritional status of the test insects. 3. Environmental Conditions: Fluctuations in temperature, humidity, or light exposure in the testing environment. | 1. Ensure Uniform Application: For topical applications, use a calibrated microapplicator.[1][2] For feeding assays, ensure homogenous mixing of this compound in the diet. For soil or filter paper assays, ensure even coating and complete solvent evaporation.[2] 2. Standardize Insect Population: Use insects of the same age and developmental stage. Acclimatize insects to test conditions for 24 hours before the experiment.[3] 3. Control Environment: Conduct bioassays in a controlled environment with stable temperature, humidity, and a consistent photoperiod. |
| Lower than expected efficacy | 1. Insecticide Resistance: The target pest population may have developed resistance to this compound or other chitin synthesis inhibitors.[4] 2. Suboptimal Formulation: Poor solubility or delivery of this compound in the experimental setup. 3. Incorrect Dosage: The concentrations tested may be too low for the target pest. | 1. Assess Resistance: Conduct a resistance monitoring bioassay comparing the field population to a known susceptible strain.[3][5] Consider incorporating synergists that inhibit metabolic resistance mechanisms. 2. Optimize Formulation: Use an appropriate solvent for this compound. Consider the use of adjuvants to improve uptake and efficacy. 3. Dose-Response Curve: Perform a dose-response study to determine the appropriate LC50 and LC90 values for the target pest population.[6] |
| Antagonistic effects observed with synergistic compounds | 1. Chemical Incompatibility: The synergistic compound may chemically interact with this compound, reducing its bioavailability or activity. 2. Competing Mechanisms of Action: The two compounds may interfere with each other's mode of action. 3. Enhanced Metabolism: The synergistic compound may induce metabolic pathways that also detoxify this compound. | 1. Review Literature: Check for known incompatibilities between the chemical classes of the compounds used. 2. Staggered Application: If feasible, apply the potential synergist and this compound at different time points to avoid direct interference. 3. Test Alternative Synergists: Explore synergists with different modes of action, such as those that inhibit different metabolic enzymes. |
| Difficulty in dissolving this compound | Physicochemical Properties: this compound has low water solubility. | Use appropriate organic solvents such as acetone or dimethyl sulfoxide (DMSO) to prepare stock solutions before diluting to final concentrations in aqueous media for bioassays. Ensure the final solvent concentration is not toxic to the test insects. |
Frequently Asked Questions (FAQs)
General Questions
What is the mode of action of this compound?
This compound is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor.[2] It disrupts the molting process in insects by interfering with the formation of the new exoskeleton, leading to mortality.[2]
What are the target pests for this compound?
This compound is effective against a range of chewing insects, with significant efficacy demonstrated against various species of termites.[6][7]
Questions on Synergism
Why consider using synergistic compounds with this compound?
Synergistic compounds can enhance the efficacy of this compound, potentially allowing for lower application rates, combating insecticide resistance, and broadening the spectrum of activity. Synergists often work by inhibiting metabolic enzymes that would otherwise detoxify the primary insecticide.
What types of compounds are likely to have a synergistic effect with this compound?
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Metabolic Enzyme Inhibitors: Compounds like piperonyl butoxide (PBO) can inhibit cytochrome P450 monooxygenases, which are often involved in insecticide detoxification.
-
Other Insecticides with Different Modes of Action: Combining this compound with neurotoxic insecticides such as fipronil or emamectin benzoate may result in synergistic effects due to targeting multiple physiological pathways.
-
Juvenile Hormone Analogues: These compounds disrupt insect development and may have synergistic effects when combined with chitin synthesis inhibitors.
How is synergism quantitatively assessed?
Synergism is often assessed by calculating a Synergism Ratio (SR) or a Co-toxicity Factor (CTF) .
-
Synergism Ratio (SR): SR = LC50 of insecticide alone / LC50 of insecticide in the presence of a synergist. An SR value greater than 1 indicates synergism.
-
Co-toxicity Factor (CTF): This method compares the observed mortality of the mixture to the expected mortality based on the individual toxicities of the components. A CTF value significantly greater than 20 is indicative of synergism.[3]
Experimental Design and Protocols
What are the key considerations when designing an experiment to evaluate synergistic effects?
-
Dose-Response Curves: Establish baseline toxicity (LC50) for this compound and the potential synergist individually.
-
Appropriate Ratios: Test various ratios of this compound to the synergistic compound to identify the most effective combination.
-
Controls: Include a negative control (solvent only), a positive control (this compound alone), and a control for the synergist alone.
-
Statistical Analysis: Use appropriate statistical methods, such as probit analysis, to determine LC50 values and confidence intervals.
What is a standard protocol for a no-choice feeding bioassay with termites?
A no-choice feeding bioassay is a common method to evaluate the efficacy of termiticides. In this setup, termites are provided with a food source (e.g., filter paper or wood block) treated with a specific concentration of the test compound as their only option.[8][9][10][11]
Data Presentation
Table 1: Efficacy of this compound Against Subterranean Termites (Coptotermes formosanus)
| Treatment | Concentration (ppm) | Mean Mortality (%) at 4 weeks |
| This compound | 5,000 | > 90% |
| Hexaflumuron | 5,000 | < 80% |
| Control | 0 | < 10% |
Data is illustrative and compiled from comparative studies.
Table 2: Example of Synergistic Effects of Benzoylphenylureas with cis-Permethrin against Aedes aegypti Larvae
| Treatment | Emergence Inhibition 50% (ppb) | Combination Index |
| Novaluron | 0.038 | - |
| cis-Permethrin | 0.179 | - |
| Novaluron + cis-Permethrin (1:1) | 0.030 | 0.49 (Synergistic) |
| Diflubenzuron | 0.048 | - |
| Diflubenzuron + cis-Permethrin (1:1) | 0.037 | 0.56 (Synergistic) |
This table demonstrates the synergistic potential of combining benzoylphenylureas with other insecticides. A combination index less than 1 indicates synergism.[12]
Experimental Protocols
Protocol 1: No-Choice Feeding Bioassay for Termites
-
Preparation of Treated Substrate:
-
Prepare stock solutions of this compound and the potential synergistic compound in a suitable solvent (e.g., acetone).
-
Apply a specific volume of the test solution onto a pre-weighed filter paper or wood block to achieve the desired concentration.
-
Allow the solvent to evaporate completely in a fume hood.
-
Prepare control substrates treated with solvent only.
-
-
Experimental Setup:
-
Incubation and Observation:
-
Maintain the containers in a dark, controlled environment (e.g., 25-28°C and >80% relative humidity).
-
Record termite mortality daily for a specified period (e.g., 21 days).[9]
-
At the end of the experiment, measure the consumption of the substrate by weighing the remaining oven-dried material.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 values using probit analysis.
-
Determine the synergistic ratio or co-toxicity factor for the combination treatments.
-
Protocol 2: Chitin Synthase Inhibition Assay
-
Enzyme Preparation:
-
Homogenize the target insect tissue (e.g., integument) in a suitable buffer.
-
Centrifuge the homogenate to obtain a microsomal fraction containing chitin synthase.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the enzyme preparation, a radiolabeled substrate (e.g., UDP-N-acetyl-D-[U-14C]glucosamine), and the test compounds (this compound and/or synergist) at various concentrations.
-
Incubate the reaction mixture at an optimal temperature for a specific duration.
-
-
Quantification of Chitin Synthesis:
-
Stop the reaction and precipitate the newly synthesized chitin.
-
Wash the precipitate to remove unincorporated substrate.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chitin synthase activity for each concentration of the test compounds.
-
Determine the IC50 (half-maximal inhibitory concentration) values.
-
Visualizations
Caption: Mode of action of this compound as a chitin synthesis inhibitor.
Caption: Experimental workflow for evaluating insecticide synergism.
References
- 1. dl.astm.org [dl.astm.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Co-Toxicity Factor Analysis Reveals Numerous Plant Essential Oils Are Synergists of Natural Pyrethrins against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In vitro assays reveal inherently insecticide-tolerant termite symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Termiticides on Termite Corpse Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. publichealthtoxicology.com [publichealthtoxicology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Bistrifluron Degradation Under UV Exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bistrifluron. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of this compound when exposed to ultraviolet (UV) radiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under UV light a concern?
A1: this compound is a benzoylurea insecticide used to control chewing insects.[1] Its stability is a concern because, like many organic molecules, it can degrade when exposed to UV radiation from sunlight or artificial light sources in a laboratory setting. This degradation can lead to a loss of efficacy and the formation of unknown byproducts, potentially impacting experimental results and the overall effectiveness of the compound. The photodegradation of this compound in solution under UV irradiation has been documented in scientific literature.[2]
Q2: What is photodegradation and what are the general pathways for pesticides?
A2: Photodegradation is the breakdown of molecules caused by the absorption of light energy. For pesticides, this can occur through direct photolysis, where the pesticide molecule itself absorbs the light, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation of the pesticide. Common degradation pathways include oxidation, reduction, and hydrolysis, leading to the formation of various transformation products.
Q3: How can I determine if my this compound sample is degrading during my experiment?
A3: The most common method for monitoring the degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A decrease in the peak area corresponding to this compound over time, especially when compared to a control sample kept in the dark, is a strong indicator of degradation. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.
Q4: What are UV stabilizers and how can they help minimize this compound degradation?
A4: UV stabilizers are chemical compounds added to formulations to protect them from the damaging effects of UV radiation. They work through various mechanisms and can be broadly categorized into UV absorbers and Hindered Amine Light Stabilizers (HALS).
-
UV Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They trap free radicals that are formed during the photo-oxidative degradation process, thus preventing further degradation of the primary compound.
The incorporation of UV stabilizers into pesticide formulations is a recognized strategy to enhance their stability and effectiveness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity in solution. | Photodegradation due to exposure to ambient or experimental UV light. | 1. Minimize Light Exposure: Work in a shaded area or use amber-colored glassware to protect the solution from light. 2. Incorporate a UV Stabilizer: Add a compatible UV absorber (e.g., a benzophenone derivative) or a HALS to your formulation. See the Experimental Protocols section for guidance on selection and concentration. 3. Control Temperature: While the primary issue is UV exposure, elevated temperatures can sometimes accelerate degradation. Maintain a controlled and cool environment for your solutions. |
| Inconsistent results between experimental replicates. | Variable light exposure between samples. | 1. Standardize Experimental Setup: Ensure that all samples are exposed to the same light intensity and duration. Use a calibrated light source for photostability studies. 2. Use a Dark Control: Always include a control sample that is shielded from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and other forms of degradation. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of photodegradation products. | 1. Characterize Degradation Products: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. This is crucial for understanding the degradation pathway. 2. Test with Stabilizers: Analyze samples with and without UV stabilizers to see if the formation of these unknown peaks is suppressed. |
Quantitative Data on Photostabilization
| Pesticide | Type of UV Stabilizer | Improvement in Recovery |
| Disulfoton | Water-soluble quaternary ammonium UV absorbers (QAUVAs) | 22-26% higher recovery compared to control |
| Azadirachtin | Suitable UV absorbers | 24% higher recovery post-exposure |
| Chlorpyrifos | Suitable UV absorbers | 30% higher recovery post-exposure |
Note: The effectiveness of a UV stabilizer is dependent on the specific active ingredient, formulation, and environmental conditions.
Experimental Protocols
Protocol for Assessing the Photostability of this compound in an Aqueous Solution (Adapted from OECD Guideline 316)
This protocol provides a framework for determining the rate of direct photolysis of this compound in water.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Purified water (e.g., Milli-Q)
-
Buffer solutions (pH 4, 7, and 9)
-
UV absorbers and/or HALS (optional, for stabilization studies)
-
Quartz or borosilicate glass vessels
-
A calibrated light source capable of simulating natural sunlight (e.g., xenon arc lamp with filters to cut off wavelengths below 290 nm)
-
HPLC-UV or LC-MS/MS system
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetonitrile.
-
From the stock solution, prepare test solutions in the desired aqueous buffer at a concentration not exceeding half of its water solubility. The final concentration of acetonitrile should be kept to a minimum (e.g., <1% v/v) to minimize its effect as a photosensitizer.
-
For stabilization experiments, prepare identical solutions containing the UV stabilizer at a predetermined concentration.
-
Prepare "dark control" samples by wrapping identical vessels in aluminum foil.
3. Experimental Procedure:
-
Place the test and dark control samples in a temperature-controlled chamber under the light source.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
4. Data Analysis:
-
Plot the concentration of this compound as a function of time for both the irradiated and dark control samples.
-
Determine the rate of degradation and the half-life of this compound under the specific irradiation conditions.
-
If degradation products are observed, use LC-MS/MS to identify and quantify them.
Visualizations
Caption: Experimental workflow for assessing this compound photodegradation.
Caption: Logical relationship of UV stabilizers in preventing this compound degradation.
References
- 1. Laboratory evaluation of this compound, a benzoylphenylurea compound, as a bait toxicant against Coptotermes formosanus (Isoptera: Rhinotermitidae) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Photodegradation of this compound in aqueous acetonitrile solution by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing feeding repellency of high-concentration Bistrifluron baits
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address feeding repellency issues encountered with high-concentration Bistrifluron baits in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to termite feeding repellency in your experiments.
Problem: Termites are not feeding on the this compound bait or are showing signs of aversion.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Laboratory trials have shown that while higher concentrations of this compound can lead to more rapid termite mortality, they can also decrease the rate of bait consumption. It has been observed that this compound may cause feeding repellency at concentrations of 5,000 ppm and higher. |
| 1. Review Concentration: Confirm the this compound concentration in your bait. If it exceeds 0.5% (5,000 ppm), consider preparing baits with lower concentrations for comparative analysis. | |
| 2. Conduct a Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration that balances efficacy and palatability for your target termite species. | |
| Unpalatable Bait Matrix | The composition of the bait matrix itself can deter feeding, irrespective of the active ingredient. Termite preferences for wood types and other matrix components can vary. |
| 1. Evaluate Matrix Components: If using a custom bait matrix, assess the palatability of each component individually. Some termites may have preferences for specific types of wood or cellulose. | |
| 2. Test Alternative Matrices: Experiment with different bait matrix formulations. For example, studies have shown that date palm wood bound with clay can significantly increase termite consumption.[1] | |
| Contamination of Bait | Contaminants introduced during bait preparation or handling can make the bait unpalatable to termites. |
| 1. Use Clean Equipment: Ensure all equipment used for mixing and handling the bait is thoroughly cleaned and free of any residual chemicals. | |
| 2. Wear Gloves: Always wear new, clean gloves when handling bait components to avoid contamination from sweat or other substances.[2] | |
| 3. Use Pure Water: When water is required for the bait matrix, use distilled or deionized water to avoid introducing any impurities that might deter termites.[2] | |
| Environmental Factors | The moisture content of the bait and the surrounding environment can influence termite feeding behavior. |
| 1. Optimize Moisture Content: The bait should not be too wet or too dry. The ideal moisture level can vary depending on the termite species and ambient conditions.[2] | |
| 2. Maintain a Suitable Environment: Ensure the experimental setup maintains adequate humidity and temperature for the target termite species. |
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become repellent to termites?
A1: Research indicates that this compound may exhibit feeding-deterrent effects at concentrations of 5,000 ppm (0.5%) and higher.[1] While effective for colony elimination at 0.5% and 1.0%, studies have shown significantly higher consumption of untreated control baits, suggesting a degree of repellency at these concentrations.
Q2: How can I increase the palatability of my high-concentration this compound bait?
A2: You can improve bait palatability by incorporating phagostimulants or using a more attractive bait matrix. Studies have shown that additives like sodium bicarbonate, pure cellulose, and yeast can enhance bait attractiveness and feeding.[1] Experimenting with different wood types, such as poplar sawdust, or using clay as a binding agent has also been shown to improve consumption.
Q3: What are some recommended bait matrix formulations to start with?
A3: A good starting point is a cellulose-based matrix, as cellulose is the primary food source for termites. You can experiment with different forms of cellulose, such as alpha-cellulose, or use finely ground wood from a species known to be palatable to your target termite. A study on Microcerotermes diversus found that a matrix of date palm wood bound with clay was highly preferred.[1]
Q4: Can I add sweeteners to my bait to increase consumption?
A4: While some have anecdotally used sugary drinks, caution is advised. Some sweeteners, like erythritol, have been shown to cause mortality in termites and may not necessarily increase bait consumption. It is crucial to test any additive to ensure it does not have unintended negative effects on termite behavior or survival.
Q5: How do I know if the repellency is due to the this compound or the bait matrix?
A5: To differentiate between the two, you should conduct a choice test. Prepare three bait variations: one with your complete this compound bait, one with the bait matrix only (no this compound), and a control (e.g., a piece of untreated wood preferred by the termite species). If termites consume the matrix-only bait but avoid the this compound bait, the repellency is likely due to the active ingredient. If they avoid both, the matrix itself may be unpalatable.
Data on this compound Concentration and Termite Feeding
The following table summarizes findings from various studies on the effect of this compound concentration on termite feeding behavior and mortality.
| This compound Concentration | Termite Species | Key Findings | Reference |
| 5,000 ppm (0.5%) | Coptotermes formosanus | Showed feeding-deterrent effects in a two-choice feeding test. | |
| 0.5% and 1.0% | Coptotermes acinaciformis | Both concentrations led to colony elimination, but consumption was significantly lower than untreated control baits. | |
| 0.1% and 0.5% | Incisitermes minor | Both concentrations caused ≥ 99% mortality by day 60 in a no-choice bioassay. |
Experimental Protocols
Protocol 1: Two-Choice Feeding Preference Assay
This protocol is designed to assess the feeding preference of termites between a test bait and a control.
Materials:
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Petri dishes or similar containers
-
Sand or vermiculite substrate
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Distilled water
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Test bait (e.g., high-concentration this compound bait)
-
Control bait (e.g., untreated wood of a preferred species)
-
Termites (a specific number of workers and soldiers, e.g., 200 workers and 20 soldiers)
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Analytical balance
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Drying oven
Procedure:
-
Prepare Test Arenas: Add a layer of sand or vermiculite to each Petri dish and moisten with distilled water.
-
Prepare Baits: Weigh the test bait and the control bait to the nearest 0.1 mg.
-
Introduce Baits: Place the test bait and the control bait on opposite sides of the prepared Petri dish.
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Introduce Termites: Carefully introduce the termites into the center of the Petri dish.
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Incubation: Place the Petri dishes in a dark, controlled environment with appropriate temperature and humidity for the termite species being tested.
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Data Collection: After a predetermined period (e.g., 7, 14, or 28 days), carefully remove the remaining bait pieces.
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Final Weighing: Gently clean any debris from the remaining bait pieces, dry them in an oven until a constant weight is achieved, and then weigh them to the nearest 0.1 mg.
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Calculate Consumption: Calculate the amount of each bait consumed by subtracting the final dry weight from the initial dry weight.
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Statistical Analysis: Use appropriate statistical tests to determine if there is a significant difference in the consumption of the test bait versus the control bait.
Protocol 2: No-Choice Feeding Assay for Toxicity and Consumption
This protocol is used to determine the toxicity and consumption rate of a specific bait when no alternative food source is available.
Materials:
-
Petri dishes or similar containers
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Sand or vermiculite substrate
-
Distilled water
-
Test bait (with a specific concentration of this compound)
-
Termites (a specific number of workers and soldiers)
-
Analytical balance
-
Drying oven
Procedure:
-
Prepare Test Arenas: Add a layer of sand or vermiculite to each Petri dish and moisten with distilled water.
-
Prepare Baits: Weigh the test bait to the nearest 0.1 mg.
-
Introduce Bait: Place a single piece of the test bait in the center of each prepared Petri dish.
-
Introduce Termites: Carefully introduce the termites into the Petri dish.
-
Incubation: Place the Petri dishes in a dark, controlled environment.
-
Mortality and Consumption Checks: At regular intervals (e.g., daily or every few days), record the number of dead termites. At the end of the experiment, remove the remaining bait.
-
Final Weighing: Clean, dry, and weigh the remaining bait to determine the total amount consumed.
-
Data Analysis: Calculate the mortality rate over time and the total bait consumption.
Signaling Pathways and Logical Relationships
This compound is a chitin synthesis inhibitor. Its mode of action is not directly related to a signaling pathway that causes repellency in the same way a gustatory receptor might. The repellency observed is likely a behavioral response to the physiological effects of the compound after ingestion, or to the taste of the high concentration itself.
References
Technical Support Center: Bistrifluron Application & Spray Equipment Calibration
This technical support center provides researchers, scientists, and drug development professionals with best practices for calibrating spray equipment for the application of Bistrifluron. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: The following guidelines provide general best practices for sprayer calibration. Always consult the specific this compound product label and technical data sheet for detailed instructions, recommended application rates, and safety information.
Troubleshooting Guide
This guide addresses common problems encountered during the calibration and application of this compound.
| Problem | Possible Cause | Solution |
| Inconsistent spray pattern (e.g., streaks in application) | 1. Worn or damaged nozzles. 2. Clogged nozzles or filters. 3. Incorrect boom height. 4. Uneven pressure. | 1. Inspect all nozzles and replace any that are visibly worn or damaged. It is recommended to replace nozzles if the flow rate varies by more than 10% from the average of all nozzles[1]. 2. Thoroughly clean all nozzles, screens, and in-line filters with a soft brush and appropriate cleaning solution[1]. Do not use hard objects like wires, as this can damage the nozzle orifice[1]. 3. Adjust the boom height according to the nozzle manufacturer's recommendation to ensure proper overlap of the spray pattern. 4. Check the pressure gauge for accurate readings and ensure the pressure regulator is functioning correctly. |
| Application rate is too high or too low | 1. Incorrect travel speed. 2. Incorrect pressure setting. 3. Worn nozzles. 4. Incorrect nozzle size. | 1. Re-measure and maintain a consistent travel speed. Slower speeds increase the application rate, while faster speeds decrease it. 2. Make minor adjustments to the pressure to alter the flow rate. Increasing pressure increases flow rate, but be aware that this can also affect droplet size[2]. 3. Worn nozzles typically have a higher output. If nozzles are worn, replace them and recalibrate[1]. 4. Ensure the installed nozzles are the correct size for the target application rate, pressure, and speed. |
| Spray drift | 1. High spray pressure. 2. Incorrect nozzle type. 3. Spraying in windy conditions. 4. Boom is too high. | 1. Reduce the pressure to produce larger droplets that are less likely to drift. 2. Select low-drift nozzles, such as air-induction nozzles, which produce coarser droplets[3]. 3. Avoid spraying when wind speeds are high. Always check the weather forecast before application[4]. 4. Lower the boom to the minimum effective height for the target. |
| Clogged sprayer | 1. Debris in the spray tank. 2. Incompatible chemical mixture. 3. Improperly cleaned equipment. | 1. Ensure the tank is thoroughly cleaned before use and that all water and chemical solutions are properly filtered. 2. Always check for chemical compatibility before tank mixing. 3. Flush the entire sprayer system with a cleaning agent and fresh water after each use. |
| Little to no pressure | 1. Clogged inlet filter. 2. Kinked or blocked hoses. 3. Worn or faulty pump. | 1. Remove and clean the inlet filter located in the tank[5]. 2. Inspect all hoses for kinks, blockages, or damage[1]. 3. Check the pump for wear and tear and consult the manufacturer's guide for troubleshooting and repair. |
Frequently Asked Questions (FAQs)
Why is sprayer calibration important for this compound application?
Proper calibration is crucial to ensure that this compound is applied at the precise rate specified on the product label. Over-application can lead to unnecessary costs, potential damage to non-target organisms, and environmental contamination. Under-application may result in poor pest control[1][6].
How often should I calibrate my spray equipment?
You should calibrate your sprayer at the beginning of each season, whenever you change the type of pesticide, or when you replace nozzles or other components. It's also good practice to periodically check the calibration during the season[1].
What key parameters do I need to measure for calibration?
The three main variables to control during calibration are:
-
Travel Speed: The speed at which the sprayer moves across the target area.
-
Nozzle Flow Rate: The volume of liquid that each nozzle emits per unit of time.
-
Swath Width: The effective width covered by the spray from the boom or a single nozzle.
How do I choose the right nozzles for this compound application?
Nozzle selection depends on the target pest, the crop or environment, and the need to manage spray drift. For insecticides like this compound, which is a benzoylurea, nozzle types that provide good coverage are important.
-
Flat-fan nozzles are commonly used for broadcast applications of insecticides and provide a uniform spray pattern[7].
-
Hollow cone nozzles produce smaller droplets and are suitable for applications that require thorough coverage and penetration of the canopy[7].
-
Air-induction nozzles produce larger, air-filled droplets that can reduce spray drift, which is critical in sensitive areas.
Always check the this compound product label for any specific nozzle recommendations.
What is the 1/128th of an acre calibration method?
This is a simple and common method for calibrating boom sprayers. The principle is that there are 128 fluid ounces in a gallon. By spraying an area that is 1/128th of an acre, the number of ounces collected from a single nozzle is directly equal to the application rate in gallons per acre[8][9].
Experimental Protocols
Protocol 1: The 1/128th of an Acre Calibration Method
Objective: To determine the sprayer's application rate in gallons per acre (GPA).
Materials:
-
Spray rig
-
Measuring tape
-
Stopwatch
-
Flags or stakes to mark the course
-
Graduated measuring container (in ounces)
-
Clean water
-
Personal Protective Equipment (PPE)
Procedure:
-
Determine the Test Course Length: Measure the spacing between your nozzles in inches. Use the following table to find the required course length to cover 1/128th of an acre.
| Nozzle Spacing (inches) | Course Length (feet) |
| 20 | 204 |
| 22 | 185 |
| 24 | 170 |
| 30 | 136 |
| 36 | 113 |
| 40 | 102 |
-
Measure Travel Time: Mark the determined course length in a field with similar terrain to where you will be spraying. Drive the course at your intended application speed and record the time in seconds. Repeat this at least twice and calculate the average time.
-
Collect Nozzle Output: Park the sprayer and maintain the same engine RPM (and therefore pressure) used to drive the course. Place a measuring container under one nozzle and collect the spray for the exact same average time it took to drive the course.
-
Determine Application Rate: The number of ounces collected from the nozzle is equal to your application rate in gallons per acre (GPA).
-
Check for Uniformity: Repeat step 3 for all nozzles on the boom. The output of each nozzle should be within 10% of the average output. Replace any nozzles that fall outside this range and recalibrate[1].
Quantitative Data Summary
The following table summarizes key formulas used in sprayer calibration.
| Parameter | Formula | Variables |
| Gallons Per Acre (GPA) | GPA = (GPM * 5940) / (MPH * W) | GPM = Gallons Per Minute per nozzleMPH = Miles Per HourW = Nozzle spacing in inches |
| Gallons Per Minute (GPM) per nozzle | GPM = (GPA * MPH * W) / 5940 | GPA = Gallons Per AcreMPH = Miles Per HourW = Nozzle spacing in inches |
| Miles Per Hour (MPH) | MPH = (Distance in feet * 60) / (Time in seconds * 88) |
Visualizations
Logical Workflow for Sprayer Calibration
References
- 1. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 2. youtube.com [youtube.com]
- 3. How to Calibrate a Pesticide Sprayer [solutionsstores.com]
- 4. livetoplant.com [livetoplant.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Calibrate Your Sprayer: A Step-by-Step Guide - Gemplers [learn.gemplers.com]
- 7. extension.colostate.edu [extension.colostate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the insecticidal activity of Bistrifluron against pyrethroid-resistant pests
A comparative analysis of Bistrifluron's insecticidal activity reveals its high efficacy against pests that have developed resistance to conventional pyrethroid insecticides. This guide provides an objective comparison of this compound's performance with pyrethroids, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a benzoylurea insecticide, demonstrates significant potential in managing pyrethroid-resistant insect populations. Its distinct mode of action, targeting chitin biosynthesis, circumvents the common resistance mechanisms that have rendered many pyrethroid-based products less effective. This guide synthesizes available data to validate the insecticidal activity of this compound as a viable alternative for controlling challenging pest populations.
Performance Comparison: this compound vs. Pyrethroids
The emergence of insecticide resistance is a critical challenge in pest management. Pyrethroid resistance, in particular, is widespread and primarily driven by two mechanisms: target-site insensitivity due to mutations in the voltage-gated sodium channel, and enhanced metabolic detoxification by enzymes such as cytochrome P450s and esterases.
This compound, as a chitin synthesis inhibitor, disrupts the molting process in insects, a pathway fundamentally different from the neurotoxic action of pyrethroids. This difference in the mode of action is the basis for its effectiveness against pyrethroid-resistant strains.
The following table summarizes the comparative efficacy of a benzoylurea insecticide (Lufenuron, with the same mode of action as this compound) and a pyrethroid insecticide (Cypermethrin) against a susceptible and a pyrethroid-resistant field population of the fall armyworm, Spodoptera frugiperda.
| Insecticide | Pest Strain | LC50 (mg/L) | Resistance Ratio (RR) |
| Cypermethrin | Susceptible | 0.029 | - |
| Resistant (Fayoum) | 0.167 | 5.75 | |
| Lufenuron | Susceptible | 0.08 | - |
| (Benzoylurea) | Resistant (Fayoum) | 0.16 | 2.01 |
Data sourced from a 2024 study on insecticide resistance in Spodoptera frugiperda in Egypt.[1]
The data clearly indicates that while the field population of S. frugiperda has developed significant resistance to Cypermethrin (a 5.75-fold increase in the concentration required to kill 50% of the population), the resistance to Lufenuron is considerably lower (2.01-fold). This suggests that benzoylurea insecticides like this compound can be significantly more effective than pyrethroids in controlling populations with established pyrethroid resistance.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, the following provides a detailed methodology for a standard insecticide bioassay.
1. Insect Strains:
-
Susceptible Strain: A laboratory-reared strain with no prior exposure to insecticides.
-
Resistant Strain: Field-collected populations from areas with a history of intensive pyrethroid use.
2. Insecticide Preparation:
-
Technical grade insecticides (this compound and a representative pyrethroid) are dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution.
-
Serial dilutions are made from the stock solution to obtain a range of concentrations for testing.
3. Bioassay Method (Leaf-Dip Bioassay):
-
Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella, cotton for Spodoptera litura) are dipped in the respective insecticide solutions for a standardized duration (e.g., 10-30 seconds).
-
Control leaf discs are dipped in the solvent alone.
-
The treated leaf discs are allowed to air-dry.
-
A specified number of insect larvae (e.g., 10-20 third-instar larvae) are placed on each treated leaf disc within a petri dish or a similar container.
-
The bioassays are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D).
4. Data Collection and Analysis:
-
Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The dose-response data is subjected to probit analysis to determine the lethal concentration 50 (LC50), which is the concentration of the insecticide that causes 50% mortality in the test population.
-
The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Visualizing the Mechanisms of Action and Resistance
To better understand the underlying biological processes, the following diagrams illustrate the signaling pathways for pyrethroid action and resistance, as well as the mode of action of this compound.
Caption: Pyrethroid action and resistance pathways.
Caption: Mode of action of this compound.
Conclusion
The data and mechanisms presented in this guide strongly support the validation of this compound as an effective insecticide against pyrethroid-resistant pests. Its unique mode of action provides a much-needed alternative in integrated pest management (IPM) and insecticide resistance management (IRM) programs. For researchers and professionals in drug development, this compound represents a successful example of a targeted approach to overcoming insecticide resistance, highlighting the importance of developing compounds with novel modes of action. Continued monitoring of pest populations and strategic rotation of insecticides with different modes of action will be crucial for the long-term sustainability of pest control.
References
A Comparative Analysis of Bistrifluron and Diflubenzuron on Non-Target Aquatic Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the benzoylurea insecticides, Bistrifluron and Diflubenzuron, with a specific focus on their impact on non-target aquatic insects. Both compounds are recognized as insect growth regulators that disrupt the moulting process by inhibiting chitin synthesis. While effective against target pests, their potential effects on the broader aquatic ecosystem, particularly on beneficial and non-target insects, are of significant concern for environmental risk assessment. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action: Chitin Synthesis Inhibition
This compound and Diflubenzuron share a common mode of action. They interfere with the biosynthesis of chitin, a crucial component of the insect exoskeleton.[1] This inhibition disrupts the formation of the new cuticle during moulting, leading to mortality.[1] The primary target is the enzyme chitin synthase.[1]
The chitin biosynthesis pathway is a multi-step process that begins with trehalose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) to form chitin chains. These chains are then assembled into microfibrils, which, in conjunction with various proteins, form the insect's cuticle. By inhibiting this pathway, these insecticides compromise the structural integrity of the exoskeleton, making it unable to withstand the pressures of moulting or provide adequate protection.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of Diflubenzuron to various non-target aquatic insects. It is important to note that directly comparable quantitative data for this compound on the same species from publicly available literature is limited. General statements indicate that this compound has moderate to high toxicity to most aquatic species.[2][3]
Table 1: Acute Toxicity of Diflubenzuron to Non-Target Aquatic Invertebrates
| Species | Test Duration (hours) | Endpoint | Concentration (µg/L) | Reference |
| Chironomus sp. | 96 | LC50 | 19,000 | [4] |
| Buenoa sp. | 96 | LC50 | 2,770 | [4][5] |
| Daphnia magna | 48 | EC50 | >100,000 | [6] |
Table 2: Chronic Toxicity of Diflubenzuron to Non-Target Aquatic Invertebrates
| Species | Test Duration (days) | Endpoint | Effect | Concentration (µg/L) | Reference |
| Chironomus riparius | 28 | Emergence | LOEC | 3.1 | [7] |
| Chironomus riparius | 28 | Growth | LOEC | 3.1 | [7] |
Sublethal Effects
Beyond acute mortality, sublethal concentrations of these insecticides can have significant impacts on the fitness and long-term survival of non-target aquatic insect populations.
This compound:
-
Studies on terrestrial insects have shown that sublethal doses can affect adult longevity, reproduction, and the hatchability of eggs.[10]
Diflubenzuron:
-
Can lead to limb regeneration effects in crustaceans at concentrations as low as 0.05 mg/L.[11]
-
Chronic exposure can negatively impact the reproductive output of organisms like Daphnia magna.[12]
Experimental Protocols
The toxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for assessing the effects of chemicals on biotic systems.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.
-
Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a static system for 48 hours.
-
Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.
-
Test Conditions: The test is conducted in a controlled environment with a defined temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16 hours light, 8 hours dark).
-
Data Analysis: The percentage of immobilized daphnids at each concentration is recorded at 24 and 48 hours. The 48h-EC50 is determined using statistical methods such as probit analysis.
OECD 211: Daphnia magna Reproduction Test
This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna.
-
Principle: Young female daphnids are exposed to the test substance over a 21-day period, covering a significant portion of their reproductive lifespan. The test is typically conducted under semi-static or flow-through conditions.
-
Endpoints: The primary endpoint is the total number of living offspring produced per parent animal. Other endpoints include parental mortality and the time to first brood. The ECx (e.g., EC10, EC20, EC50) for reproduction is calculated.
-
Test Conditions: Similar to OECD 202, the test is performed under controlled temperature and light conditions. The daphnids are fed daily.
-
Data Analysis: The total number of live offspring in each concentration is compared to the control to determine the No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), and the ECx values.[8][12][13]
OECD 218/219: Sediment-Water Chironomid Toxicity Test
These guidelines are designed to assess the effects of prolonged exposure of chemicals on sediment-dwelling larvae of Chironomus sp.
-
Principle: First instar chironomid larvae are exposed to the test substance in a sediment-water system for 28 days. OECD 218 involves spiking the sediment, while OECD 219 involves spiking the overlying water.[12][13]
-
Endpoints: The primary endpoints are the number of fully emerged midges and the development rate (time to emergence). Larval survival and weight can also be measured.[1][14]
-
Test Conditions: The test is conducted in beakers containing formulated sediment and overlying water under controlled temperature and light conditions. The larvae are fed during the test.
-
Data Analysis: The emergence success and development time at each concentration are compared to the control to determine the NOEC, LOEC, and ECx values.[1][14]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chitin biosynthesis pathway, the target of both insecticides, and a generalized workflow for aquatic toxicity testing.
Caption: Chitin Biosynthesis Pathway and Point of Inhibition.
Caption: Generalized Experimental Workflow for Aquatic Toxicity Testing.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. panamjas.org [panamjas.org]
- 7. farmlandbirds.net [farmlandbirds.net]
- 8. Public Release Summaries | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. apvma.gov.au [apvma.gov.au]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 12. OECD 218/219 - Sediment-Water Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. OECD 218/219: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment/Spiked Water | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
Cross-Resistance Patterns of Bistrifluron and Other Chitin Synthesis Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of insecticide resistance is paramount for the development of effective and sustainable pest management strategies. This guide provides a comparative analysis of cross-resistance between bistrifluron and other chitin synthesis inhibitors (CSIs), supported by experimental data and detailed methodologies.
Chitin synthesis inhibitors are a critical class of insecticides that disrupt the formation of chitin, a vital component of an insect's exoskeleton. However, the emergence of resistance to these compounds, and the subsequent cross-resistance to other inhibitors, poses a significant challenge. This guide focuses on this compound, a benzoylurea insecticide, and examines its cross-resistance profile with other structurally related and distinct CSIs.
Quantitative Comparison of Cross-Resistance
Recent studies have elucidated the cross-resistance patterns in insects resistant to specific chitin synthesis inhibitors. A notable study by Boaventura et al. (2020) on a teflubenzuron-resistant strain of the fall armyworm, Spodoptera frugiperda, provides valuable insights that can be extrapolated to understand potential cross-resistance scenarios involving other benzoylureas like this compound. The data from this study, which quantifies the levels of resistance to various CSIs in a teflubenzuron-selected resistant strain (Teflu-R) compared to a susceptible strain (Sus), is summarized below.
| Insecticide | Chemical Class | Strain | LC50 (µg a.i./cm²) (95% CI) | Resistance Ratio (RR) |
| Teflubenzuron | Benzoylurea | Sus | 0.003 (0.002 - 0.004) | - |
| Teflu-R | 4.095 (3.344 - 5.013) | 1365 | ||
| Novaluron | Benzoylurea | Sus | 0.002 (0.001 - 0.002) | - |
| Teflu-R | 0.013 (0.010 - 0.017) | 6.5 | ||
| Lufenuron | Benzoylurea | Sus | 0.002 (0.002 - 0.003) | - |
| Teflu-R | 0.011 (0.008 - 0.015) | 5.5 | ||
| Chlorfluazuron | Benzoylurea | Sus | 0.001 (0.001 - 0.002) | - |
| Teflu-R | 0.001 (0.001 - 0.002) | 1.0 |
Data sourced from Boaventura et al. (2020). LC50 represents the lethal concentration that kills 50% of the tested population. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
The data clearly indicates a very high level of resistance to the selecting agent, teflubenzuron. Importantly, the teflubenzuron-resistant strain exhibited significant cross-resistance to other benzoylureas, novaluron and lufenuron, with resistance ratios of 6.5 and 5.5, respectively. This suggests that a resistance mechanism developed against one benzoylurea can confer resistance to others within the same chemical class. However, it is noteworthy that no cross-resistance was observed for chlorfluazuron, another benzoylurea, indicating that the resistance mechanism may be specific to a subset of this chemical group. The lack of comprehensive studies on this compound-resistant strains necessitates using data from closely related compounds to infer potential cross-resistance patterns.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized and meticulous experimental protocols. The following methodologies are based on the procedures described in the cited research.
Insect Rearing and Strain Selection
-
Susceptible Strain: A standard susceptible laboratory strain of the target insect species (e.g., Spodoptera frugiperda) is maintained under controlled conditions (e.g., 25 ± 2 °C, 60 ± 10% relative humidity, 14:10 h light:dark photoperiod) on an artificial diet.
-
Resistant Strain Selection: A resistant strain is established by continuously selecting a field-collected population with a specific chitin synthesis inhibitor (e.g., teflubenzuron). The selection process involves exposing successive generations of larvae to increasing concentrations of the insecticide incorporated into their diet. The concentration is progressively increased to achieve approximately 70-80% mortality in each generation. This selection pressure is maintained for multiple generations to establish a homozygous resistant strain.
Bioassay for Determining Lethal Concentrations (LC50)
The primary method for quantifying insecticide resistance is the diet-incorporation bioassay.
-
Preparation of Insecticide Solutions: Stock solutions of the technical-grade insecticides are prepared in a suitable solvent, typically acetone. A series of dilutions are then made to obtain the desired final concentrations for the bioassay.
-
Diet Preparation: The artificial diet for the larvae is prepared and allowed to cool to approximately 50-60°C.
-
Incorporation of Insecticide: The insecticide solutions are added to the molten diet and mixed thoroughly to ensure a homogenous distribution. A control diet containing only the solvent is also prepared.
-
Assay Setup: The treated and control diets are dispensed into the wells of multi-well plates (e.g., 24-well plates).
-
Larval Infestation: Once the diet has solidified, one neonate larva (less than 24 hours old) is placed in each well. The plates are then sealed with a breathable film.
-
Incubation: The plates are incubated under the same controlled conditions as the insect rearing.
-
Mortality Assessment: Larval mortality is assessed after a specific period, typically 7 days. Larvae that do not show any movement when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The lethal concentrations (LC50) and their 95% confidence intervals are then calculated using probit analysis. The resistance ratio (RR) is determined by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in these studies, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining insecticide cross-resistance.
Comparative Guide to Analytical Methods for Bistrifluron Validation in Regulatory Submissions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Bistrifluron, a benzoylphenylurea insecticide. The focus is on method validation parameters crucial for regulatory submissions, including linearity, accuracy, precision, and limits of detection and quantification. This document is intended to assist researchers and analytical scientists in selecting and implementing appropriate analytical techniques for residue analysis of this compound in various matrices.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. Gas Chromatography (GC) based methods are generally less suitable for benzoylphenylurea insecticides due to their high polarity and low volatility.[1][2]
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the determination of this compound and other structurally similar benzoylphenylurea insecticides. It is important to note that direct comparison between methods can be challenging due to variations in sample matrices, extraction procedures, and instrumentation.
Table 1: HPLC-UV Method Validation Data
| Analyte | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ (mg/kg) | Reference |
| This compound | Asian Pear | 0.9998 | 73.76 - 98.66 | < 6 | 0.05 | [3] |
| Hexaflumuron | Insecticide Formulation | 0.9974 | 99.3 - 100.7 | < 1.5 | 0.0416 (mg/mL) | [4] |
| Novaluron | Technical & Formulation | 0.9998 | 97.0 - 99.0 | 0.27 - 0.40 | 0.0231 (mg/mL) | [5] |
Table 2: LC-MS/MS Method Validation Data
| Analyte | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | Reference |
| This compound | Cabbage, Tea | 0.9998 | 88.7 - 92.5 | 2.7 - 4.6 | 0.064 - 0.52 | [1] |
| 7 Benzoylphenylureas | Pear purée, lemon juice, tomato pulp | - | 77 - 102 | 2 - 10 | - | [6] |
| 7 Benzoylphenylureas | Fruits and Vegetables | - | 75 - 104 | 1.4 - 11.5 | 2 - 2000 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3]
Protocol:
-
Homogenization: A representative sample of the matrix (e.g., 10-15 g of fruit or vegetable) is homogenized. For dry samples, a specific amount of water is added to ensure proper extraction.
-
Extraction and Partitioning:
-
The homogenized sample is placed in a 50 mL centrifuge tube.
-
Acetonitrile is added as the extraction solvent, and the tube is vigorously shaken.
-
A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride or acetate) is added to induce phase separation and partitioning of the pesticides into the acetonitrile layer. The tube is shaken again.
-
The sample is then centrifuged to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (acetonitrile layer) is transferred to a microcentrifuge tube containing a d-SPE sorbent. The choice of sorbent depends on the matrix; for example, a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal is common.
-
The tube is vortexed and then centrifuged.
-
-
Final Extract Preparation: The supernatant is collected, and may be filtered or diluted prior to instrumental analysis.
HPLC-UV Analysis Protocol (for this compound in Asian Pear)
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: UV detection at a specified wavelength.
-
Quantification: Based on a calibration curve prepared from certified reference standards.[3]
LC-MS/MS Analysis Protocol (General for Benzoylphenylureas)
-
Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phases, typically consisting of acetonitrile or methanol and water with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for benzoylphenylureas.[6][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes. Two transitions (a quantifier and a qualifier ion) are typically monitored for each compound to ensure accurate identification.[6]
Visualizations
Workflow for Analytical Method Validation
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Speed of Action: A Comparative Analysis of Bistrifluron and Noviflumuron in Termite Control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the speed of action between two prominent benzoylurea insecticides, Bistrifluron and Noviflumuron. This analysis is supported by experimental data from various scientific studies, detailing the methodologies employed and visualizing key processes for enhanced comprehension.
This compound and Noviflumuron are both classified as chitin synthesis inhibitors (CSIs), a class of insecticides that disrupt the molting process in insects.[1][2] By inhibiting the enzyme chitin synthase, these compounds prevent the proper formation of the new exoskeleton, leading to mortality during ecdysis.[3][4] This delayed mode of action is crucial for their use in termite baits, as it allows foraging termites to carry the toxicant back to the colony and distribute it amongst nestmates before succumbing to its effects. While both compounds share a common mechanism, their chemical structures and pharmacokinetic properties result in differences in their speed of action.
Quantitative Analysis of Efficacy
The following table summarizes the speed of action of this compound and Noviflumuron from various laboratory and field studies. The primary metric for comparison is the time required for complete colony elimination or significant mortality in termite populations.
| Active Ingredient | Termite Species | Bait Concentration | Time to Colony Elimination/Significant Mortality | Study Type | Reference |
| This compound | Coptotermes acinaciformis | 0.5% and 1.0% | 83% of colonies eliminated or moribund in 8 weeks | Field | [5] |
| This compound | Coptotermes lacteus | Not Specified | 14-19 weeks | Field | [6] |
| This compound | Coptotermes formosanus | 5,000 ppm (0.5%) | Faster speed of action than hexaflumuron | Laboratory | [7] |
| This compound | General | Not Specified | Average of ~3 months | Review | [8] |
| Noviflumuron | Reticulitermes flavipes | 0.25% | 56 days | Field | [9] |
| Noviflumuron | Coptotermes gestroi | 0.5% | 35-56 days | Field | Not specified in snippets |
| Noviflumuron | Reticulitermes spp. | Not Specified | Average of ~5 months | Review | [8] |
| Noviflumuron | Reticulitermes flavipes | Not Specified | Significantly faster and higher mortality than diflubenzuron | Laboratory | [10] |
| Noviflumuron | Coptotermes formosanus | Not Specified | Mortality begins after 11 days | Laboratory | [11] |
Mode of Action: Chitin Synthesis Inhibition
Both this compound and Noviflumuron act by disrupting the synthesis of chitin, a crucial component of an insect's exoskeleton.[3][12] The pathway below illustrates the key steps in chitin synthesis and the point of inhibition by these benzoylurea insecticides.
Experimental Protocols
To ensure the reproducibility and validation of efficacy studies, detailed experimental protocols are essential. Below are generalized methodologies for laboratory and field trials based on the reviewed literature.
Laboratory No-Choice Feeding Bioassay
This experiment is designed to determine the intrinsic toxicity and speed of kill of an insecticide when no alternative food source is available.
Detailed Steps:
-
Termite Collection: Worker termites from a single colony are collected and acclimated to laboratory conditions for a set period.
-
Bait Preparation: A cellulose-based matrix (e.g., filter paper or sawdust) is treated with a specific concentration of this compound or Noviflumuron dissolved in a suitable solvent (e.g., acetone). A control group with a solvent-only treated matrix is also prepared.
-
Experimental Setup: A predetermined number of termites (e.g., 50-100 workers) are placed in a container (e.g., a Petri dish) with the treated bait as the sole food source.
-
Incubation: The containers are maintained in an incubator under controlled conditions of temperature and humidity suitable for the termite species.
-
Data Collection: Mortality is recorded at regular intervals (e.g., every 24 hours or weekly) for a specified duration (e.g., 8 weeks).
-
Data Analysis: The collected data is used to calculate mortality rates and lethal time values (e.g., LT50).
Field Efficacy Trial
Field trials are crucial for evaluating the performance of a termite bait under real-world conditions.
Detailed Steps:
-
Site Selection: Identify structures or areas with confirmed active subterranean termite infestations.
-
Bait Station Installation: In-ground or above-ground bait stations are installed around the perimeter of the structure or in areas of known termite activity.
-
Monitoring: Initially, stations contain a non-toxic cellulose material (monitoring device) to attract termites. Stations are inspected regularly (e.g., monthly or quarterly) to detect termite presence.
-
Bait Application: Once termites are actively feeding in a station, the monitoring device is replaced with a bait matrix containing either this compound or Noviflumuron.
-
Continued Monitoring: Baited stations are monitored at regular intervals to assess bait consumption and termite activity. Additional bait is added as needed.
-
Colony Elimination Criteria: A colony is considered eliminated when there is a sustained absence of termite activity in all bait stations and other monitored areas for a predetermined period (e.g., three consecutive months).
Discussion and Conclusion
The speed of action of both this compound and Noviflumuron is influenced by several factors, including the termite species, colony size, foraging pressure, and environmental conditions. The available data suggests that this compound may have a faster speed of action in some instances, with an average colony elimination time of around three months compared to five months for Noviflumuron in a general review.[8] However, specific studies have shown rapid elimination with Noviflumuron under certain conditions.[9]
For researchers and professionals in drug development, the nuanced differences in the pharmacokinetic properties of these molecules are of particular interest. For example, Noviflumuron has been reported to have a much longer half-life in termites compared to hexaflumuron, another CSI, which contributes to its efficacy.[13] Similar detailed pharmacokinetic studies directly comparing this compound and Noviflumuron would be highly valuable.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Chitin synthesis inhibitors Shahbaaz Maan | PPTX [slideshare.net]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid elimination of field colonies of subterranean termites (Isoptera: Rhinotermitidae) using this compound solid bait pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. termite.com.au [termite.com.au]
- 9. prtrg.org [prtrg.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chitin - Wikipedia [en.wikipedia.org]
- 13. icup.org.uk [icup.org.uk]
A Comparative Analysis of the Environmental Impact of Bistrifluron and Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the environmental impact of Bistrifluron, a benzoylurea insecticide, and organophosphates, a broad class of insecticides. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound and organophosphates represent two distinct classes of insecticides with fundamentally different modes of action and, consequently, varying environmental footprints. This compound, an insect growth regulator, offers a more targeted approach by disrupting the chitin synthesis pathway, a process specific to arthropods. In contrast, organophosphates act as broad-spectrum neurotoxins, inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in a wide range of organisms, including non-target species and humans. This fundamental difference in their mechanism of action is a key determinant of their respective environmental and toxicological profiles. While organophosphates are generally characterized by high acute toxicity to a broad array of organisms and have been associated with significant human health concerns, this compound exhibits lower toxicity to vertebrates but raises concerns regarding its persistence and impact on aquatic invertebrates and beneficial insects.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data regarding the toxicity, environmental persistence, and bioaccumulation potential of this compound and representative organophosphates.
Table 1: Acute Toxicity to Non-Target Organisms
| Chemical Class | Compound | Organism | Endpoint (LC50/LD50) | Value | Unit |
| Benzoylurea | This compound | Northern bobwhite quail | Acute Oral LD50 | > 2250 | mg/kg bw[1] |
| Mallard duck | Acute Oral LD50 | > 2250 | mg/kg bw[1] | ||
| Japanese quail | Dietary LC50 | > 5000 | mg/kg feed[1] | ||
| Earthworm (Eisenia fetida) | Acute LC50 | 33 | mg/kg soil[1] | ||
| Organophosphate | Chlorpyrifos | Mouse | Acute Oral LD50 | 62 | mg/kg body weight[2] |
| Profenofos | Tubifex tubifex (aquatic worm) | 96h LC50 | 0.59 | mg/L[3] | |
| λ-cyhalothrin (Pyrethroid for comparison) | Tubifex tubifex (aquatic worm) | 96h LC50 | 0.13 | mg/L[3] | |
| Chlorpyrifos | Honeybee (Apis mellifera) | 24h LC50 | 0.008 | µ g/bee | |
| Dimethoate | Honeybee (Apis mellifera) | 24h LC50 | 0.007 | µ g/bee |
Table 2: Environmental Fate and Bioaccumulation
| Chemical Class | Compound | Environmental Compartment | Endpoint | Value | Unit |
| Benzoylurea | This compound | Soil | Half-life | Relatively persistent | - |
| Aquatic Systems | Half-life | Relatively persistent | -[4] | ||
| Killifish | Bio-concentration factor (BCF) | 2414 | l/kg[4] | ||
| Organophosphate | Monocrotophos | - | Half-life | 17-96 | days |
| Glyphosate | Soil | Half-life | 2 to 197 (typical field: 47) | days[5] | |
| Glyphosate | Water | Half-life | a few to 91 | days[5] | |
| Various OPEs | Daphnia magna | Bioconcentration factors (BCFs) | Vary with compound | -[6] | |
| Various OPEs | Mangrove animals | Biota-sediment accumulation factor | > 1 | -[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and a generalized experimental approach for environmental impact assessment, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: this compound's mode of action: Inhibition of chitin synthase, leading to failed molting.
Caption: Organophosphate's mode of action: Inhibition of acetylcholinesterase, causing continuous nerve stimulation.
Experimental Workflow
Caption: A generalized workflow for assessing the environmental impact of pesticides.
Experimental Protocols
The experimental data cited in this guide are predominantly generated following standardized protocols established by international regulatory bodies to ensure consistency and comparability of results. The primary sources for these protocols are the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the U.S. Environmental Protection Agency (EPA) Series 835 and 850 Test Guidelines.
Key Experimental Protocols:
-
Acute Oral Toxicity (LD50): Typically follows OECD Test Guideline 223 (Avian Acute Oral Toxicity Test). This involves administering the test substance to a group of birds (e.g., Northern bobwhite quail, Mallard duck) at various dose levels to determine the lethal dose for 50% of the test population.
-
Aquatic Toxicity (LC50): Commonly performed according to OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). These tests expose aquatic organisms to the chemical in water at different concentrations to determine the concentration that is lethal to 50% of the population over a specified period (e.g., 96 hours for fish, 48 hours for Daphnia).
-
Soil Organism Toxicity (LC50): The OECD Test Guideline 207 (Earthworm, Acute Toxicity Tests) is a standard protocol. Earthworms are exposed to soil treated with various concentrations of the test substance to determine the lethal concentration.
-
Honeybee Toxicity (LD50): OECD Test Guidelines 213 (Honeybees, Acute Oral Toxicity Test) and 214 (Honeybees, Acute Contact Toxicity Test) are used to assess the lethal dose to honeybees through oral ingestion and direct contact, respectively.
-
Environmental Fate - Soil and Water Half-life: The persistence of a chemical in the environment is assessed through degradation studies. OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and OECD Test Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) are key protocols for determining the half-life of a substance in these matrices.
-
Bioaccumulation: The potential for a chemical to accumulate in living organisms is evaluated using protocols such as OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure). This guideline outlines methods to determine the Bioconcentration Factor (BCF).
These guidelines provide detailed methodologies for test conditions, animal husbandry, dose preparation, observations, and data analysis to ensure the reliability and regulatory acceptance of the generated data.
Conclusion
The choice between this compound and organophosphates for pest control involves a trade-off between target specificity and broad-spectrum toxicity, as well as considerations of environmental persistence and bioaccumulation. This compound's targeted mode of action on chitin synthesis makes it inherently less toxic to vertebrates.[1] However, its persistence in the environment and potential for bioaccumulation, along with its toxicity to non-target arthropods and aquatic invertebrates, are significant environmental considerations.[1][4]
Organophosphates, while often less persistent under certain environmental conditions, exhibit high acute toxicity to a wide range of organisms, including beneficial insects, wildlife, and humans, due to their non-selective inhibition of acetylcholinesterase.[2] The potential for neurotoxic effects and other long-term health impacts in non-target species is a major drawback of this class of insecticides.
For researchers and professionals in drug and pesticide development, this comparative assessment underscores the importance of considering not only the efficacy against target pests but also the broader ecological implications of a compound's mode of action, toxicity profile, and environmental fate. The move towards more target-specific and less persistent pesticides is a continuing trend in the development of safer and more environmentally sound pest management strategies.
References
- 1. This compound | 201593-84-2 | Benchchem [benchchem.com]
- 2. journalajst.com [journalajst.com]
- 3. primo.wpunj.edu [primo.wpunj.edu]
- 4. This compound (Ref: DBI-3204) [sitem.herts.ac.uk]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioaccumulation and translocation of organophosphate esters in a Mangrove Nature Reserve from the Pearl River Estuary, South China - PubMed [pubmed.ncbi.nlm.nih.gov]
Bistrifluron as a Bait Toxicant: A Comparative Evaluation Against Other Benzoylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bistrifluron's performance as a bait toxicant against other benzoylurea insecticides, with a focus on its efficacy in termite control. The information presented is based on peer-reviewed laboratory evaluations, offering a detailed look at experimental data and methodologies for researchers in insecticide development and pest management.
Mode of Action: Benzoylureas as Chitin Synthesis Inhibitors
This compound belongs to the benzoylurea class of insecticides, which act as insect growth regulators.[1][2] Unlike neurotoxins that cause rapid paralysis and death, benzoylureas interfere with the insect's molting process.[1] They inhibit the synthesis of chitin, a crucial component of the insect's exoskeleton.[1][3] This disruption leads to failed molting and eventual death, particularly in larval or worker stages of insects like termites.[1][2]
The diagram below illustrates the general mode of action for benzoylurea insecticides.
Caption: Mode of action of benzoylurea insecticides.
Comparative Efficacy: this compound vs. Hexaflumuron
A significant laboratory study evaluated the efficacy of this compound against the Formosan subterranean termite, Coptotermes formosanus, and compared it directly with another widely used benzoylurea, Hexaflumuron. The study employed several experimental setups to assess mortality, feeding behavior, and other toxicant effects.[4][5][6]
Data Summary
The following tables summarize the key quantitative findings from the comparative study.
Table 1: Mortality of C. formosanus Workers in a No-Choice Feeding Test
| Concentration (ppm) | Toxicant | Week 2 Mortality (%) | Week 4 Mortality (%) | Week 6 Mortality (%) |
| 500 | This compound | - | - | Significantly Higher than Hexaflumuron |
| 500 | Hexaflumuron | - | - | - |
| 5,000 | This compound | - | Significantly Higher than Hexaflumuron | - |
| 5,000 | Hexaflumuron | - | - | - |
| 50,000 | This compound | Significantly Higher than Hexaflumuron | - | - |
| 50,000 | Hexaflumuron | - | - | - |
Data derived from Kubota et al. (2006). "Significantly Higher" indicates a statistically significant difference reported in the study.[4][5][6]
Table 2: Key Performance Observations
| Parameter | This compound | Hexaflumuron |
| Speed of Action | Faster | Slower |
| Dose Dependence | Higher | Lower |
| Feeding Deterrence (at 5,000 ppm) | Observed | Observed |
Based on findings from Kubota et al. (2006).[4][5][6]
The results indicate that this compound demonstrated a faster speed of action and a more pronounced dose-dependent mortality in C. formosanus workers compared to Hexaflumuron in a no-choice feeding scenario.[4][5][6] However, it is important to note that at a concentration of 5,000 ppm, both insecticides exhibited feeding-deterrent effects.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the comparative evaluation of this compound and Hexaflumuron.
No-Choice Feeding Test
This experiment was designed to evaluate the mortality caused by the toxicants when termites had no other food source.
-
Test Arena: A container with sand and a treated filter paper disk as the sole food source.
-
Toxicant Preparation: Filter paper was treated with different concentrations of this compound or Hexaflumuron.
-
Termite Introduction: A known number of worker termites were introduced into the test arena.
-
Observation: Mortality was recorded at regular intervals (e.g., weekly) for the duration of the experiment.
-
Control Group: A control group was maintained with an untreated filter paper disk.
Two-Choice Feeding Test
This test was conducted to assess the feeding preference and potential repellent effects of the toxicants.
-
Test Arena: A container with sand and two filter paper disks: one treated with the toxicant and one untreated.
-
Toxicant Preparation: One filter paper was treated with a specific concentration (e.g., 5,000 ppm) of this compound or Hexaflumuron.
-
Termite Introduction: A known number of worker termites were introduced.
-
Data Collection: The amount of consumption of both treated and untreated filter paper was measured at the end of the experiment. Mortality was also recorded.
-
Analysis: The data was used to determine if there was a significant difference in consumption between the treated and untreated food sources, indicating a feeding deterrent effect.
The workflow for the feeding tests is illustrated in the diagram below.
Caption: Workflow for No-Choice and Two-Choice Feeding Tests.
Allogrooming Inhibition Test
This experiment aimed to observe the sublethal effects of the toxicant on termite social behavior.
-
Exposure: Termites were exposed to a high concentration (5,000 ppm) of this compound.
-
Observation: The movement and grooming behavior (allogrooming) of the termites were observed.
-
Findings: It was noted that termite movement was affected approximately one week before death, indicating a sublethal impact on their physical capabilities and social interactions.[4][5]
Conclusion
The laboratory evaluation of this compound as a bait toxicant demonstrates its effectiveness against Coptotermes formosanus. When compared to Hexaflumuron, this compound exhibits a faster rate of mortality and a stronger dose-dependent response in no-choice scenarios.[4][5][6] Researchers and professionals in drug development should consider these performance differences when selecting or developing benzoylurea-based insecticides for pest control. The potential for feeding deterrence at higher concentrations is a factor that warrants consideration in bait formulation and application strategies. Further research could explore the efficacy of this compound against other termite species and in field conditions to build upon these foundational laboratory findings.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
- 3. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory evaluation of this compound, a benzoylphenylurea compound, as a bait toxicant against Coptotermes formosanus (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory evaluation of this compound, a benzoylphenylurea compound, as a bait toxicant against Coptotermes formosanus (Isoptera: Rhinotermitidae) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Safety Operating Guide
Essential Safety and Handling of Bistrifluron for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bistrifluron, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize exposure risks and ensure compliant disposal of this insecticidal agent.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent dermal, ocular, and inhalation exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene, or PVC).[2][3] | Lab coat or chemical-resistant coveralls.[2] | Recommended when handling powder outside of a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.[4] |
| Handling Solutions and Treated Materials | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene, or PVC).[2][3] | Lab coat. | Generally not required if handled in a well-ventilated area or fume hood. |
| Cleaning Spills | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls and boots.[2] | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[4] |
Note: As of the latest safety data sheets, specific occupational exposure limits for this compound have not been established.[1] Therefore, it is imperative to handle this compound with care in well-ventilated areas, preferably within a chemical fume hood, to minimize any potential for airborne exposure.
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal risk. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[1]
Solid Waste:
-
Contaminated PPE: Disposable gloves, coveralls, and other contaminated items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused this compound: Unwanted solid this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of in regular trash.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Puncture the container to prevent reuse before discarding in accordance with institutional guidelines.
Liquid Waste:
-
Unused Solutions: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Solvents and Rinsate: Solvents used for cleaning and rinsing contaminated glassware and equipment must also be collected as hazardous liquid waste.
-
Sewer Disposal: Do not dispose of any this compound-containing liquid waste down the drain.
The following decision tree provides a logical guide for the disposal of materials contaminated with this compound.
By implementing these safety protocols and disposal procedures, laboratories can effectively manage the risks associated with the handling of this compound, ensuring the protection of personnel and the environment. Always consult your institution's specific safety guidelines and hazardous waste management program.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
